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  • Product: 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid
  • CAS: 954580-80-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the NMR Chemical Shifts of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid. Designed for researchers, scientists, and pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR analysis for this specific heterocyclic compound. We will explore predicted chemical shifts, the rationale behind spectral assignments, a detailed experimental protocol for data acquisition, and the influence of molecular structure on the NMR spectrum.

Introduction: The Structural Significance of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid

2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid is a molecule of interest in medicinal chemistry and materials science due to its unique arrangement of nitrogen-containing heterocyclic rings—a pyridine and an imidazole—and a carboxylic acid functional group. This combination of structural motifs offers a rich scaffold for developing novel therapeutic agents and functional materials. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose in solution.[1][2] This guide will provide the foundational knowledge to predict, acquire, and interpret the ¹H and ¹³C NMR spectra of this compound, ensuring its unambiguous identification and characterization.

Predicted NMR Spectral Data

Due to the limited availability of public experimental spectra for this specific molecule, we present a detailed prediction of the ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and analysis of structurally related compounds, such as imidazo[1,2-a]pyridines and other substituted pyridine and imidazole derivatives.[3][4][5] The expected chemical shifts are summarized in Table 1 and the atom numbering is depicted in Figure 1 .

Figure 1: Molecular Structure and Atom Numbering

Caption: Structure of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid with IUPAC numbering.

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine Ring
H4~8.3 - 8.5Doublet of doublets (dd)~140 - 142
H5~7.4 - 7.6Doublet of doublets (dd)~125 - 127
H6~8.6 - 8.8Doublet of doublets (dd)~150 - 152
C2--~153 - 155
C3--~128 - 130
Imidazole Ring
H2'~8.0 - 8.2Singlet (s)~138 - 140
H4'~7.2 - 7.4Singlet (s)~120 - 122
H5'~7.7 - 7.9Singlet (s)~130 - 132
Carboxylic Acid
COOH> 10 (broad)Singlet (s)~165 - 168

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid in DMSO-d₆.

Scientific Rationale for Chemical Shift Assignments

The predicted chemical shifts are influenced by the electronic environment of each nucleus.[6] The following factors are key to understanding the spectrum of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid:

  • Pyridine Ring Protons (H4, H5, H6): The protons on the pyridine ring are expected to be in the aromatic region (7.0-9.0 ppm).[7] The H6 proton is anticipated to be the most downfield (deshielded) due to the anisotropic effect of the adjacent nitrogen atom (N1). The H4 proton will also be significantly deshielded due to its proximity to the electron-withdrawing carboxylic acid group and the imidazole ring. The H5 proton is expected to be the most upfield of the pyridine protons. The coupling patterns will be complex, likely appearing as doublets of doublets due to coupling with their neighbors.

  • Imidazole Ring Protons (H2', H4', H5'): The protons of the imidazole ring are also aromatic. H2' is typically the most deshielded proton in an imidazole ring. H4' and H5' will have distinct chemical shifts, and their assignment can be confirmed using 2D NMR techniques like NOESY, which would show through-space correlation to the pyridine ring protons.

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange with any trace amounts of water in the solvent.

  • ¹³C Chemical Shifts: The carbon atoms of the aromatic rings will resonate in the range of 120-160 ppm.[8] The C2 and C6 carbons of the pyridine ring are expected to be the most downfield due to their direct attachment to the electronegative nitrogen atom. The carboxyl carbon (C7) will be the most deshielded carbon in the molecule, appearing around 165-168 ppm. The carbons of the imidazole ring will have characteristic shifts that can be assigned definitively using an HSQC experiment.[2]

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR data for 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid.

I. Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity will ensure the dissolution of the carboxylic acid, and its high boiling point is suitable for variable temperature experiments if needed. Other polar aprotic solvents like deuterated N,N-dimethylformamide (DMF-d₇) could also be considered. The choice of solvent can influence chemical shifts, so consistency is key.[9][10][11]

  • Sample Concentration: Weigh approximately 5-10 mg of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.[1][6] Most deuterated solvents now come with TMS already added.

II. NMR Instrument Setup and Data Acquisition

The following experiments are recommended for a comprehensive structural elucidation.

Figure 2: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in DMSO-d6 (0.6 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 1D ¹H NMR prep3->acq1 Insert Sample acq2 1D ¹³C NMR acq1->acq2 acq3 2D COSY acq2->acq3 acq4 2D HSQC acq3->acq4 proc1 Fourier Transform acq4->proc1 Raw FID Data proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Assignment proc3->proc4

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Exploratory

thermodynamic stability of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic Acid Introduction In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic Acid

Introduction

In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates shelf-life, formulation strategies, and ultimately, patient safety. The molecule 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid (CAS No. 954580-80-4) presents a compelling scaffold, integrating the versatile imidazole moiety with a pyridine carboxylic acid framework, suggesting potential applications in medicinal chemistry.[1] However, a thorough review of the existing scientific literature reveals a conspicuous absence of experimental data concerning its thermodynamic properties.

This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It is designed to provide a robust, multi-faceted approach to fully characterize the . We will proceed from the foundational step of its chemical synthesis to in-depth experimental and computational analyses. The methodologies outlined herein are grounded in established principles and are designed to yield a holistic understanding of the molecule's behavior under thermal stress.

Part 1: Proposed Synthesis of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic Acid

A reliable and reproducible synthetic route is the prerequisite for any experimental analysis. Based on established copper-catalyzed cross-coupling methodologies, specifically the Ullmann-type condensation, a two-step synthesis is proposed.[2] This approach is favored for its efficiency in forming aryl-nitrogen bonds, which is the key step in assembling the target molecule.[3]

Synthetic Strategy

The synthesis will proceed in two stages:

  • N-Arylation: A copper-catalyzed coupling of imidazole with an activated pyridine derivative, ethyl 2-chloronicotinate. The ester is used to protect the carboxylic acid functionality during the coupling reaction.

  • Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid.

Synthetic_Workflow A Ethyl 2-chloronicotinate D Ullmann-Type N-Arylation A->D B Imidazole B->D C Copper(I) Iodide (CuI) Ligand (e.g., 1,10-Phenanthroline) Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E Ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate D->E F Base Hydrolysis (e.g., NaOH/H2O) E->F H Acidification (e.g., HCl) F->H G 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid H->G

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate

  • To a dry, three-necked round-bottom flask purged with nitrogen, add copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate (2.0 equivalents).

  • Add imidazole (1.2 equivalents) and ethyl 2-chloronicotinate (1.0 equivalent).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate.[4]

Step 2: Hydrolysis to 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid

  • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents).

  • Stir the mixture at room temperature or gently heat to 50 °C until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~4-5 with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid.

Part 2: Experimental Determination of Thermodynamic Stability

The thermodynamic stability of a solid-state compound is primarily characterized by its melting behavior and its decomposition temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold-standard techniques for these measurements.[5]

Experimental_Analysis_Workflow cluster_0 Thermal Analysis A Synthesized Compound B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Melting Point (Tm) Enthalpy of Fusion (ΔHf) B->D E Decomposition Temperature (Td) C->E F Thermodynamic Stability Profile D->F E->F

Caption: Workflow for experimental thermodynamic analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides precise values for the melting point (onset and peak) and the enthalpy of fusion (ΔHf), which is the energy required to melt the solid.

Protocol:

  • Calibrate the DSC instrument using high-purity standards (e.g., indium).

  • Accurately weigh 3-5 mg of the synthesized 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid into an aluminum DSC pan.

  • Crimp the pan with a lid. An empty, crimped pan will be used as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample under a nitrogen atmosphere (flow rate of 50 mL/min) from ambient temperature (e.g., 25 °C) to a temperature well above the melting point (e.g., 300 °C) at a constant heating rate of 10 °C/min.[6]

  • Record the heat flow versus temperature curve.

  • Analyze the resulting thermogram to determine the onset temperature of melting (Tm) and integrate the peak area to calculate the enthalpy of fusion (ΔHf).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.

Protocol:

  • Calibrate the TGA instrument for mass and temperature.

  • Weigh 5-10 mg of the sample into a ceramic TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a nitrogen atmosphere (flow rate of 50 mL/min) from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[6]

  • Record the mass loss versus temperature curve.

  • Determine the onset temperature of decomposition (Td), typically defined as the temperature at which 5% mass loss occurs.

Data Presentation

The quantitative data obtained from DSC and TGA should be summarized for clarity.

ParameterSymbolMethodExpected Outcome
Melting Point (Onset)TmDSCThe temperature at which melting begins.
Enthalpy of FusionΔHfDSCEnergy required for melting (kJ/mol).
Decomposition TemperatureTdTGATemperature at 5% mass loss.

Part 3: Computational Assessment of Thermodynamic Stability

Computational chemistry provides invaluable insights into molecular stability at an atomic level, complementing experimental findings. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for this purpose.[7][8]

Computational_Workflow cluster_0 Density Functional Theory (DFT) cluster_1 Molecular Dynamics (MD) A Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-31G**) A->B C Frequency Analysis B->C D Enthalpy of Formation (ΔHf°) Gibbs Free Energy (ΔGf°) C->D J Assessment of Structural Stability Under Thermal Stress D->J Provides Theoretical Basis E Optimized Structure (from DFT) F System Solvation (e.g., Water Box) E->F G Minimization & Equilibration F->G H Production Run (NPT Ensemble) (e.g., 100 ns at 300 K, 350 K, 400 K) G->H I Trajectory Analysis (RMSD, Potential Energy) H->I I->J

Caption: Integrated DFT and MD computational workflow.

Density Functional Theory (DFT) Analysis

DFT calculations can predict the intrinsic thermodynamic stability of a molecule in the gas phase by determining its optimized geometry and electronic energy.[9][10]

Workflow:

  • Structure Building: Construct the 3D structure of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP with the 6-31G** basis set) to find the lowest energy conformation.

  • Frequency Calculation: Perform a vibrational frequency analysis on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy and thermal corrections.

  • Thermochemical Calculation: From the output of the frequency calculation, determine key thermodynamic parameters such as the standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°).

Molecular Dynamics (MD) Simulation

MD simulations model the movement of atoms over time, providing a dynamic view of molecular stability at different temperatures and in a simulated physiological environment (e.g., in water).[11][12]

Workflow:

  • System Setup: Place the DFT-optimized structure of the molecule into a simulation box filled with a chosen solvent model (e.g., TIP3P water).

  • Parameterization: Assign a suitable force field (e.g., AMBER or CHARMM) to describe the interatomic potentials.

  • Minimization: Perform energy minimization to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure and density in a constant pressure and temperature (NPT) ensemble.

  • Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to sample the conformational space.

  • Trajectory Analysis: Analyze the trajectory to assess stability by calculating the Root Mean Square Deviation (RMSD) from the initial structure and monitoring the potential energy of the system over time. Stable systems will exhibit low and converged RMSD values. This process can be repeated at elevated temperatures to simulate thermal stress.

Conclusion

The is a critical, yet uncharacterized, aspect of its potential as a pharmaceutical agent. This guide provides a comprehensive, tripartite strategy for its evaluation. By first establishing a reliable synthesis, then subjecting the compound to rigorous experimental thermal analysis with DSC and TGA, and finally complementing these findings with predictive computational modeling using DFT and MD simulations, a complete and robust stability profile can be established. This integrated approach ensures scientific rigor and provides the foundational knowledge necessary for advancing this promising molecule through the drug development pipeline.

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Foundational

In-depth Technical Guide on the Coordination Behavior of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic Acid Ligands

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, coordination chemistry, and potential applications of metal complexes based on the 2-(1H-imidazol-1-yl)pyridine-3-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, coordination chemistry, and potential applications of metal complexes based on the 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid ligand.

Executive Summary

This technical guide provides a detailed exploration of the coordination behavior of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid, a heterocyclic ligand of significant interest in coordination chemistry. The guide is structured to deliver an in-depth understanding of the ligand's synthesis, its versatile coordination modes with various metal ions, and the structural and spectroscopic properties of the resulting complexes. While direct and extensive research on this specific ligand is emerging, this guide synthesizes available data and draws logical parallels from closely related structures to provide a robust framework for researchers. The content is designed to be a valuable resource for scientists engaged in the design of novel metal-based compounds for applications in catalysis, materials science, and medicinal chemistry.

Introduction to 2-(1H-imidazol-1-yl)pyridine-3-carboxylic Acid

2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid, also known as 2-(1H-imidazol-1-yl)nicotinic acid, is a bifunctional organic ligand that incorporates both a pyridine-carboxylic acid moiety and an imidazole ring. This unique combination of coordinating groups—the pyridine nitrogen, the imidazole nitrogen, and the carboxylate oxygen atoms—endows the ligand with a rich and versatile coordination chemistry. The relative positioning of these donor atoms allows for the formation of stable chelate rings with metal ions, leading to a diverse array of coordination complexes with varying nuclearity, dimensionality, and physicochemical properties.

The structural rigidity of the pyridine and imidazole rings, coupled with the rotational freedom of the C-N bond connecting them, allows for conformational flexibility, which can be exploited to tune the steric and electronic properties of the resulting metal complexes. The presence of both a hydrogen bond donor (imidazole N-H, in its protonated form) and multiple acceptors (N atoms and carboxylate O atoms) also suggests a propensity for the formation of intricate supramolecular architectures through hydrogen bonding.

Synthesis and Characterization of the Ligand

The synthesis of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid is a multi-step process that typically involves the coupling of an imidazole ring with a functionalized pyridine derivative. While specific, detailed experimental procedures for this exact molecule are not abundantly available in the public domain, a general synthetic strategy can be inferred from related syntheses of substituted imidazo[1,2-a]pyridines and other nicotinic acid derivatives.[1][2]

A plausible synthetic route would involve the reaction of a 2-halonicotinic acid ester with imidazole, followed by hydrolysis of the ester to yield the desired carboxylic acid. The choice of the halogen, solvent, and base is critical to optimize the yield and purity of the product.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid.

Characterization of the Ligand:

The synthesized ligand would be characterized using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the molecular structure, with characteristic shifts expected for the protons and carbons of the pyridine and imidazole rings.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C=N and C=C stretching vibrations of the aromatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the ligand.

  • Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and the dihedral angle between the pyridine and imidazole rings. In a closely related substituted nicotinic acid derivative, the pyridine and imidazole rings were found to be nearly coplanar due to intramolecular hydrogen bonding.[3]

Coordination Chemistry and Coordination Modes

The 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid ligand possesses three potential donor atoms for coordination to a metal center: the nitrogen atom of the pyridine ring (Npy), the nitrogen atom at the 3-position of the imidazole ring (Nim), and the oxygen atoms of the carboxylate group (-COO-). This multiplicity of binding sites allows for a variety of coordination modes, which can be influenced by factors such as the nature of the metal ion, the reaction conditions (pH, solvent, temperature), and the presence of counter-ions or ancillary ligands.

Potential Coordination Modes:

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Exploratory

An In-Depth Technical Guide to the Toxicity and Safety Assessment of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the known and anticipated toxicity prof...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and anticipated toxicity profile of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid. Due to the limited publicly available safety data for this specific molecule, this document synthesizes information from structurally related compounds, namely imidazole and pyridine-carboxylic acid derivatives, to construct a predictive toxicological framework. It is designed to equip researchers and drug development professionals with the necessary insights to inform safe handling practices and to design a robust, scientifically sound preclinical safety evaluation program. This guide details recommended in vitro and in vivo toxicological assays, including step-by-step experimental protocols and data interpretation strategies, to thoroughly characterize the safety profile of this and similar chemical entities.

Introduction: The Scientific Imperative for a Predictive Approach

The molecule 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their versatile biological activities. The fusion of an imidazole ring, a common motif in many pharmaceuticals, with a pyridine-carboxylic acid scaffold presents a unique chemical architecture. Imidazole derivatives are known for a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] However, this structural complexity also necessitates a thorough evaluation of their potential toxicity.

Given the nascent stage of research on 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid, a comprehensive, publicly available dossier of its safety and toxicity is not yet established. This guide, therefore, adopts a predictive and proactive approach. By examining the toxicological profiles of its constituent chemical moieties—the imidazole ring and the pyridine-carboxylic acid core—we can anticipate potential hazards and design a targeted safety assessment strategy. This approach is grounded in the principles of structure-activity relationships (SAR) in toxicology, providing a scientifically rigorous framework for risk assessment in the absence of direct, extensive empirical data.

Compound Identity and Known Hazard Classifications

  • Chemical Name: 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid

  • CAS Number: 954580-80-4[2]

  • Molecular Formula: C₉H₇N₃O₂

  • Molecular Weight: 189.17 g/mol [3]

Known Hazard Classifications:

According to notified classifications, this compound is associated with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation or drowsiness and dizziness.[2]

These classifications underscore the necessity for appropriate personal protective equipment (PPE) during handling, including gloves, safety goggles, and use in a well-ventilated area.[4][5][6]

Predictive Toxicology: Insights from Structural Analogs

The Imidazole Moiety: A Double-Edged Sword

The imidazole ring is a privileged scaffold in drug discovery.[1][7] However, its derivatives are not without toxicological concerns. Studies on various imidazole-based compounds have revealed potential for:

  • Cytotoxicity: Some imidazole derivatives have demonstrated dose-dependent cytotoxicity in various cell lines.[1][8] The mechanism can involve the impairment of redox balance and mitochondrial membrane potential.[8]

  • Genotoxicity: Certain imidazo-based heterocyclic derivatives have been shown to cause DNA fragmentation, indicating a potential for genotoxicity.[7][9]

  • Hepatotoxicity: In vivo studies on some imidazo-pyridine derivatives have indicated potential for liver damage at higher doses.[7][9]

The Pyridine-Carboxylic Acid Core: Considerations for Systemic Toxicity

The pyridine core, particularly when functionalized with a carboxylic acid, also presents a distinct set of potential toxicological endpoints.

  • Irritation: Pyridine derivatives are often associated with skin and eye irritation.[10][11]

  • Carcinogenicity and Genotoxicity: The International Agency for Research on Cancer (IARC) has classified pyridine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[12] The evidence for genotoxicity is considered weak.[12]

  • Systemic Effects: Exposure to alkylpyridines has been linked to alterations in heart rate.[11]

A Proposed Framework for Comprehensive Toxicological Evaluation

Based on the predictive analysis, a multi-tiered toxicological assessment is recommended for 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid. The following sections outline the key experimental workflows.

In Vitro Toxicity Screening: The First Line of Assessment

A battery of in vitro assays should be employed to provide initial insights into the compound's cytotoxic and genotoxic potential.

Table 1: Recommended In Vitro Toxicity Assays

Assay Endpoint Purpose
Cell Viability (e.g., MTT, MTS) Measures metabolic activity as an indicator of cell viability.To determine the concentration at which the compound induces 50% cell death (IC50) in relevant cell lines (e.g., HepG2 for liver, HaCaT for skin).
Bacterial Reverse Mutation (Ames) Test Detects gene mutations (point mutations and frameshift mutations).To assess the mutagenic potential of the compound.[13]
In Vitro Micronucleus Test Detects chromosomal damage (clastogenicity and aneuploidy).To evaluate the compound's potential to cause larger-scale genetic damage.
DNA Fragmentation Assay (e.g., Comet Assay) Visualizes and measures DNA fragmentation in individual cells.To provide further evidence of genotoxic potential.[7][9]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

This protocol is based on the OECD Guideline 471.

  • Strain Selection: Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[14]

  • Dose Selection: Use a minimum of five different analyzable concentrations of the test compound, with the highest concentration being 5000 µ g/plate or showing evidence of cytotoxicity.

  • Assay Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (if applicable). b. Vortex briefly and pour onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is characterized by a dose-related increase in the number of revertants and/or a reproducible and statistically significant increase at one or more concentrations.[13]

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis A Select Bacterial Strains D Mix Bacteria, Compound, and Top Agar (with and without S9) A->D B Prepare Test Compound Concentrations B->D C Prepare S9 Mix (for metabolic activation) C->D E Pour onto Minimal Glucose Agar Plates D->E F Incubate at 37°C for 48-72 hours E->F G Count Revertant Colonies F->G H Statistical Analysis and Interpretation G->H

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vivo Acute Oral Toxicity: Assessing Systemic Effects

Should in vitro results warrant further investigation, a preliminary in vivo study is crucial.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Sighting Study: Administer the compound at a starting dose (e.g., 300 mg/kg) to a single animal. Observe for signs of toxicity or mortality over 48 hours.

  • Main Study:

    • If the first animal survives, dose four more animals at the same level.

    • If the first animal dies, re-dose at a lower level.

    • If clear toxicity is observed, re-dose at a lower level.

  • Observations: Observe animals for clinical signs of toxicity, changes in body weight, and mortality for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Endpoint: The study determines a dose that is non-lethal and can inform dose selection for subsequent repeat-dose studies.

Acute_Toxicity_Workflow start Start: Sighting Study (1 animal, e.g., 300 mg/kg) observe1 Observe for 48 hours start->observe1 decision1 Outcome? observe1->decision1 main_study Main Study: Dose 4 more animals at the same level decision1->main_study Survival lower_dose Re-dose at a lower level decision1->lower_dose Death or Clear Toxicity observe2 Observe all animals for 14 days (clinical signs, body weight) main_study->observe2 lower_dose->observe2 necropsy Gross Necropsy observe2->necropsy end Determine Non-Lethal Dose necropsy->end

Sources

Protocols & Analytical Methods

Method

Catalytic Applications of 2-(1H-Imidazol-1-yl)pyridine-3-carboxylic Acid Derivatives in Advanced Transition Metal Catalysis

Executive Summary The rational design of transition metal catalysts relies heavily on the electronic and steric properties of the supporting ligands. 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid and its derivatives rep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal catalysts relies heavily on the electronic and steric properties of the supporting ligands. 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid and its derivatives represent a highly privileged class of bidentate (N,N) and potentially tridentate (N,N,O) ligands. By combining the strong σ -donating properties of the imidazole ring, the π -accepting nature of the pyridine moiety, and the strategic placement of a carboxylic acid group at the 3-position, these ligands offer unprecedented control over the primary and secondary coordination spheres of metal centers (e.g., Ru, Re, Ir, Pd, Ni) [1].

The critical innovation of the 3-carboxylic acid moiety lies in its dual functionality:

  • Secondary Coordination Sphere Effects: It acts as an internal proton relay, facilitating Proton-Coupled Electron Transfer (PCET) and lowering the activation barriers for multi-electron transformations like water oxidation and CO 2​ reduction [3, 4].

  • Surface Anchoring: The carboxylate group allows for robust covalent grafting onto metal oxide surfaces (e.g., TiO 2​ , NiO), enabling the transition from homogeneous to heterogeneous electro- and photocatalysis.

This application note details the mechanistic rationale, key applications, and validated protocols for utilizing these derivatives in state-of-the-art catalytic workflows.

Mechanistic Rationale: The "Proton-Relay" Paradigm

In traditional catalysis, the transfer of electrons and protons occurs sequentially, often leading to high-energy, charged intermediates that require significant overpotentials. 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid derivatives circumvent this by enabling concerted PCET.

When coordinated to a metal center (e.g., Ruthenium) via the pyridine and imidazole nitrogens, the 3-carboxylic acid group is positioned directly adjacent to the axial coordination site. During the oxidation of a coordinated water molecule (Ru-OH 2​ ), the uncoordinated carboxylate base (-COO⁻) abstracts a proton simultaneously with metal oxidation. This prevents the buildup of charge on the metal center, stabilizing the high-valent Ru(IV)=O active species required for O-O bond formation [4]. Furthermore, in CO 2​ reduction, the electronic push-pull system of the imidazolylpyridine framework can be tuned to favor specific reaction pathways, such as the selective generation of formic acid over carbon monoxide [2].

PCET_Mechanism A [Ru(II)-OH2] Resting State (Ligand -COOH protonated) B 1e- / 1H+ Oxidation (PCET Step 1) A->B C [Ru(III)-OH] (-COO- acts as internal base) B->C D 1e- / 1H+ Oxidation (PCET Step 2) C->D E [Ru(IV)=O] Active Oxo Species (Ready for O-O coupling) D->E F Water Nucleophilic Attack (O-O Bond Formation) E->F G O2 Evolution & H2O Binding F->G G->A

Fig 1: PCET mechanism in Ru-catalyzed water oxidation mediated by the 3-carboxylic acid proton relay.

Key Catalytic Applications

Electrocatalytic Water Oxidation (OER)

Ruthenium and Iridium complexes bearing 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid ligands are benchmark catalysts for the Oxygen Evolution Reaction (OER) [1]. The strong σ -donation from the imidazole ring stabilizes the high oxidation states of the metal, while the carboxylic acid lowers the overpotential by up to 150 mV compared to non-carboxylated analogs. These catalysts achieve high Turnover Frequencies (TOF) at neutral pH, making them ideal for artificial photosynthesis cells.

Photochemical CO 2​ Reduction

Rhenium(I) and Ruthenium(II) complexes utilizing this ligand architecture have shown remarkable selectivity in photochemical CO 2​ reduction. By altering the electronic substituents on the imidazole ring, researchers can dictate the thermodynamic hydricity of the metal-hydride intermediate. This tuning allows the catalyst to bypass the standard CO production pathway, heavily favoring the production of liquid fuels like formic acid (HCO 2​ H) with Turnover Numbers (TON) exceeding 800 [2].

Cross-Coupling and C-H Functionalization

In pharmaceutical development, Palladium(II) and Nickel(II) complexes of these ligands are employed for challenging Suzuki-Miyaura and C-H activation reactions. The bidentate coordination prevents catalyst aggregation (blacking out) at elevated temperatures, while the carboxylic acid group imparts water solubility, enabling "green" cross-coupling reactions in aqueous media.

Quantitative Data Summary
Catalytic ApplicationMetal CenterLigand Role / TuningKey Performance MetricRef.
Water Oxidation (OER) Ru(II)Internal Base (PCET)Overpotential: ~300 mV; TOF: >50 s⁻¹[1, 4]
Photochemical CO 2​ Reduction Re(I)Electronic push-pullTON: 844 (Formic Acid); Selectivity: 86%[2]
Aqueous Suzuki Coupling Pd(II)Water solubility, Anti-aggregationYield: >95% at 0.1 mol% catalyst loading[1]

Experimental Protocols

The following protocols provide a self-validating workflow for the synthesis and evaluation of a Ru(II)-based water oxidation catalyst utilizing the 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid ligand.

Workflow Step1 Ligand Deprotonation (Formation of carboxylate salt) Step2 Ru(II) Complexation (Reflux with [Ru(bpy)2Cl2]) Step1->Step2 Step3 Electrochemical Validation (Cyclic Voltammetry for PCET) Step2->Step3 Step4 Bulk Electrolysis (Controlled Potential Electrolysis) Step3->Step4 Step5 Gas Chromatography (Quantification of O2 Evolution) Step4->Step5

Fig 2: Experimental workflow from complex synthesis to analytical quantification of catalytic activity.

Protocol A: Synthesis of[Ru(bpy) 2​ (2-(1H-imidazol-1-yl)pyridine-3-carboxylate)]PF 6​

Causality Note: The starting ligand must be deprotonated prior to complexation to prevent the carboxylic acid from competitively binding the metal center in an undesired κ3 -N,N,O coordination mode during the initial heating phase.

  • Ligand Preparation: Dissolve 1.0 mmol of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid in 15 mL of degassed methanol. Add 1.05 mmol of sodium methoxide (NaOMe) and stir for 30 minutes at room temperature to generate the sodium carboxylate salt.

  • Complexation: Add 0.95 mmol of cis-[Ru(bpy) 2​ Cl 2​ ] to the solution. Reflux the mixture under an argon atmosphere for 12 hours. The solution will transition from dark purple to a deep red-orange.

  • Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the crude solid in a minimum amount of water and add a saturated aqueous solution of NH 4​ PF 6​ .

  • Validation: Collect the resulting precipitate via vacuum filtration. Self-Validation Check: Run a 1 H-NMR in CD 3​ CN. The disappearance of the carboxylic acid proton peak (~11 ppm) and the distinct downfield shift of the imidazole protons confirm successful N,N-coordination.

Protocol B: Electrochemical Validation of PCET (Cyclic Voltammetry)

Causality Note: To verify that the 3-carboxylic acid is acting as a proton relay, we must observe a pH-dependent shift in the redox potential (Pourbaix diagram).

  • Cell Setup: Prepare a three-electrode cell using a Glassy Carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.

  • Buffer Preparation: Prepare a series of 0.1 M phosphate buffers ranging from pH 2.0 to 8.0.

  • Measurement: Dissolve the synthesized Ru-complex (1.0 mM) in the buffer. Scan from 0.0 V to 1.5 V vs. Ag/AgCl at a scan rate of 100 mV/s.

  • Validation: Plot the E1/2​ of the Ru(II/III) couple against pH. A slope of approximately -59 mV/pH unit indicates a 1e⁻/1H⁺ PCET process, confirming the active participation of the secondary coordination sphere carboxylate group.

Protocol C: Catalytic Assay for Water Oxidation
  • Electrolysis Setup: Use a gas-tight, two-compartment electrochemical cell separated by a Nafion membrane. Fill the anodic compartment with 0.1 M phosphate buffer (pH 7.0) containing 0.5 mM of the catalyst.

  • Reaction: Apply a constant potential of +1.3 V vs. Ag/AgCl for 2 hours.

  • Quantification: Sample the headspace gas (100 μ L) every 20 minutes using a gas-tight syringe and inject it into a Gas Chromatograph equipped with a Thermal Conductivity Detector (GC-TCD).

  • Data Processing: Calculate the Faradaic Efficiency (FE) by comparing the moles of O 2​ detected by GC to the total charge passed during electrolysis ( Q=n×F×moles of O2​ , where n=4 ). A successful catalyst will exhibit an FE > 90%.

References

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI, 2026. Available at:[Link]

  • Light-driven CO 2​ reduction with substituted imidazole-pyridine Re catalysts favoring formic acid production. RSC Publishing, 2025. Available at:[Link]

  • Hybrid Catalysts for Artificial Photosynthesis: Merging Approaches from Molecular, Materials, and Biological Catalysis. Accounts of Chemical Research - ACS Publications, 2020. Available at:[Link]

  • Synthesis and Characterization of Ruthenium Bis( β -diketonato) Pyridine-Imidazole Complexes for Hydrogen Atom Transfer. Inorganic Chemistry - ACS Publications, 2007. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid solubility issues in aqueous media

Technical Support Center: 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid A Guide for Researchers on Overcoming Aqueous Solubility Challenges Welcome to the technical support guide for 2-(1H-imidazol-1-yl)pyridine-3-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid

A Guide for Researchers on Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid. This document, prepared by our application science team, provides in-depth troubleshooting advice and protocols for researchers, scientists, and drug development professionals encountering solubility issues with this compound in aqueous media. Our goal is to explain the scientific principles behind these challenges and offer robust, field-proven solutions.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental properties of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid that govern its solubility behavior.

Q1: I'm having trouble dissolving 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid in my neutral buffer. Why is it so poorly soluble?

The primary reason for the low aqueous solubility of this compound lies in its molecular structure. It is an amphoteric molecule, meaning it contains both acidic and basic functional groups. Specifically, it has a carboxylic acid group (-COOH) which is acidic, and two basic nitrogen atoms within the pyridine and imidazole rings.

In solution, these groups can ionize, leading to the formation of a zwitterion—a molecule with both a positive and a negative charge, but a net neutral charge overall.[1] Molecules tend to have their lowest solubility at their isoelectric point (pI), the pH at which the net charge is zero. For this compound, the pI is likely near neutral pH, causing it to precipitate or resist dissolution in common buffers like PBS (pH 7.4).

Q2: What are the key physicochemical properties I need to consider for my experiments?

Understanding the compound's properties is the first step in troubleshooting. While extensive experimental data for this specific molecule is not widely published, we can summarize its known and predicted characteristics.

PropertyValue / PredictionSourceSignificance for Solubility
Molecular Formula C₉H₇N₃O₂[2]Basic information for concentration calculations.
Molecular Weight 189.17 g/mol [2]Essential for preparing solutions of a specific molarity.
Structure Amphoteric / Zwitterionic[1][3]The primary driver of pH-dependent solubility.
Predicted pKa (Acidic) ~2-4[4][5]The carboxylic acid group will be deprotonated (negatively charged) at pH values above this range.
Predicted pKa (Basic) ~5-7[5][6]The pyridine and imidazole nitrogens will be protonated (positively charged) at pH values below this range.
Predicted XlogP 0.5[7]Indicates relatively low lipophilicity, suggesting that poor solubility is driven by crystal lattice energy and zwitterionic properties rather than "greasiness".
Available Forms Free acid (CAS 954580-80-4), Hydrochloride salt (CAS 2503202-49-9)[8][9]The hydrochloride salt form is expected to have higher initial solubility in water compared to the free acid.
Q3: How exactly does pH control the solubility of this compound?

The solubility of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid is fundamentally dictated by its ionization state, which is controlled by the pH of the aqueous medium.[10] By shifting the pH away from the isoelectric point, you convert the poorly soluble zwitterion into a more soluble salt (either a cation or an anion).

  • In Acidic Conditions (pH < 4): The carboxylic acid group remains neutral (-COOH), while the basic nitrogen atoms on the pyridine and imidazole rings become protonated (-NH⁺). The molecule carries a net positive charge, forming a cationic salt (e.g., a hydrochloride salt) that is significantly more soluble in water.[6]

  • In Neutral Conditions (pH ≈ 5-7): The molecule exists predominantly as a zwitterion, with a deprotonated carboxylate group (-COO⁻) and a protonated nitrogen (-NH⁺). This form has minimal net charge and strong intermolecular interactions (ionic and hydrogen bonding), leading to high crystal lattice energy and very low aqueous solubility.[3][11]

  • In Basic Conditions (pH > 8): The carboxylic acid group is deprotonated (-COO⁻), and the nitrogen atoms are neutral. The molecule carries a net negative charge, forming an anionic salt (e.g., a sodium salt) that is also highly soluble in water.[12]

The following diagram illustrates this pH-dependent behavior.

G cluster_acid Acidic pH (< 4) cluster_neutral Near Isoelectric Point (pH ≈ 5-7) cluster_base Basic pH (> 8) Cation Soluble Cation (Net Positive Charge) Zwitterion Poorly Soluble Zwitterion (Net Zero Charge) Cation->Zwitterion Add Base (Increase pH) Zwitterion->Cation Add Acid (Decrease pH) Anion Soluble Anion (Net Negative Charge) Zwitterion->Anion Add Base (Increase pH) Anion->Zwitterion Add Acid (Decrease pH)

Caption: pH-dependent ionization states and solubility.

Troubleshooting Guide: Common Experimental Scenarios

This section provides direct answers and solutions to specific problems you may encounter during your experiments.

Q4: My compound won't dissolve in neutral buffer (e.g., PBS pH 7.4). What is the most reliable first step?

The most reliable first step is to prepare a concentrated stock solution in either a basic or acidic aqueous solution and then dilute this stock into your final assay medium. Directly dissolving the compound in neutral buffer is not recommended and is likely to fail.

  • Basic Dissolution: Prepare a 10-100 mM stock solution in aqueous 0.1 N NaOH. The NaOH will deprotonate the carboxylic acid, forming the highly soluble sodium salt.

  • Acidic Dissolution: Prepare a 10-100 mM stock solution in aqueous 0.1 N HCl. The HCl will protonate the pyridine/imidazole nitrogens, forming the highly soluble hydrochloride salt.

Causality: This approach works by converting the poorly soluble zwitterionic form into a highly soluble ionic salt form before it is introduced to the final buffer system.[6][12] See Protocol 1 for a detailed methodology.

Q5: I dissolved my compound in 100% DMSO, but it crashes out (precipitates) when I add it to my aqueous assay buffer. How can I fix this?

This is a very common issue for poorly soluble compounds.[13][14] The compound is soluble in the organic co-solvent (DMSO) but precipitates when the solvent polarity dramatically increases upon dilution into the aqueous buffer.

Solutions:

  • Lower the Stock Concentration: Your DMSO stock may be too concentrated. Try making a more dilute stock (e.g., 10 mM instead of 100 mM) to reduce the magnitude of the concentration gradient upon dilution.

  • Use an Aqueous/Organic Stock: Instead of 100% DMSO, try preparing your stock in a mixture, such as 50% DMSO / 50% water. This can sometimes improve the transition into the fully aqueous environment.

  • Combine pH and Co-solvent Methods: The most robust solution is to first dissolve the compound in a small amount of 0.1 N NaOH or 0.1 N HCl to form the salt, and then add DMSO (or another co-solvent) to create your high-concentration stock. This pre-dissolved salt is much less likely to precipitate upon aqueous dilution.

  • Increase Co-solvent in Final Medium: If your assay can tolerate it, increase the percentage of co-solvent in the final assay medium (e.g., from 0.1% to 1% DMSO).[15] However, always run a vehicle control to ensure the solvent itself is not affecting the experimental outcome.

Q6: I see a haze or fine particles in my solution. Is the compound dissolved?

No. A hazy or cloudy solution indicates that the compound is not fully dissolved.[12] It is likely a suspension of fine, undissolved particles. Using this solution will lead to inaccurate and non-reproducible results, as the actual concentration in solution is unknown and lower than intended.[14]

Troubleshooting Steps:

  • Sonication: Use an ultrasonic bath to break up particle agglomerates and increase the rate of dissolution.[12]

  • Gentle Warming: Warming the solution (e.g., to 37°C) can increase solubility.[13] However, verify the thermal stability of your compound before applying heat.

  • Filtration: After attempting dissolution, centrifuge the sample at high speed (>10,000 x g) for 10-15 minutes. Use the supernatant for your experiment. This ensures you are working with the saturated, soluble fraction, but be aware that the concentration will be lower than your target and should be analytically determined if precision is critical.

Q7: Can I use surfactants like Tween-20 or cyclodextrins?

Yes, these are advanced formulation strategies that can be effective.[6][16]

  • Surfactants (e.g., Tween-20, Polysorbates): These agents form micelles that can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.[17] They are typically used at concentrations above their critical micelle concentration (CMC).

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides that form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and enhancing solubility.[6][18]

These methods are powerful but can interfere with some biological assays (e.g., by disrupting cell membranes or binding to proteins). Their use should be carefully validated with appropriate controls.

Experimental Protocols & Workflows

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

Objective: To prepare a clear, high-concentration aqueous stock solution of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid.

Method A: Basic Dissolution (Recommended Starting Point)

  • Weigh Compound: Weigh the required amount of the compound to make a 10 mM stock solution (e.g., 1.892 mg for 1 mL).

  • Add Base: Add a small volume of 0.1 N NaOH (e.g., 500 µL). The volume should be about half of your final target volume.

  • Dissolve: Vortex or sonicate the mixture. The solid should dissolve completely to form a clear solution as the sodium salt is formed.[12]

  • QS to Final Volume: Add high-purity water to reach the final desired volume (e.g., bring to 1 mL).

  • Neutralization (Optional but Recommended): If needed for your specific application, you can carefully back-titrate the solution towards neutral pH with 0.1 N HCl. Crucially, do this while vortexing vigorously and add the acid dropwise. The goal is to dilute the stock into your final buffer before it has a chance to precipitate at its isoelectric point. Do not attempt to create a neutral stock solution, as it will likely precipitate.

  • Storage: Store the basic stock solution at -20°C or -80°C.

Method B: Acidic Dissolution

  • Follow the same steps as Method A, but substitute 0.1 N NaOH with 0.1 N HCl.

  • This will form the hydrochloride salt, which is also highly soluble.[6]

  • If neutralization is required, back-titrate with 0.1 N NaOH.

Protocol 2: General Troubleshooting Workflow

When faced with a solubility challenge, a systematic approach is key. The following workflow provides a logical sequence of steps to identify a viable dissolution method.

G Start Start: Poorly Soluble Compound CheckForm Check Compound Form: Is it the free acid or a salt (e.g., HCl)? Start->CheckForm pH_Adjust Primary Method: pH Adjustment (Protocol 1) CheckForm->pH_Adjust Free Acid CoSolvent Secondary Method: Use Co-solvents (e.g., DMSO) CheckForm->CoSolvent Salt Form Dissolved1 Is the solution clear? pH_Adjust->Dissolved1 Success Success: Proceed with Dilution to Final Medium Dissolved1->Success Yes Dissolved1->CoSolvent No Advanced Advanced Formulation: Consider Surfactants or Cyclodextrins Dissolved1->Advanced Still No Precipitate Does it precipitate upon dilution into aqueous buffer? CoSolvent->Precipitate Precipitate->Success No Combine Hybrid Method: Combine pH Adjustment and Co-solvent Precipitate->Combine Yes Combine->Dissolved1 Failure Re-evaluate Experiment: Concentration may be too high for aqueous systems Advanced->Failure

Caption: Systematic workflow for troubleshooting solubility.

References

  • Benchchem. (n.d.). Overcoming solubility issues of Pyridine-2,4,6-tricarboxylic acid in organic solvents.
  • Workman, J. A. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery.
  • Han, Y., et al. (2017). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics.
  • O'Dwyer, P. J., & Last, M. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
  • Wang, Y. F., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil.
  • Avdeef, A. (2007). Solubility of ionizable drugs. Advanced Drug Delivery Reviews.
  • Gimeno, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences.
  • Iqbal, M. S., et al. (2017). Solubilizing Potential of Ionic, Zwitterionic and Nonionic Surfactants Towards Water Insoluble Drug Flurbiprofen. Journal of Solution Chemistry.
  • Vishweshwar, P., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design.
  • Mazák, K., & Noszál, B. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem.
  • Saxena, C., & Mishra, G. P. (2022). Comprehensive study about solubility enhancement techniques. International Journal of Biology and Pharmaceutical Sciences.
  • Singh, R., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research.
  • Shapiro, A. B. (2013). Response to "How to deal with the poor solubility of tested compounds in MTT assay?".
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • Chadha, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
  • Sharma, D., et al. (2017). Solubility Enhancement: Meaning and Techniques. International Journal of Pharmaceutical Sciences and Medicine.
  • NextSDS. (n.d.). 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride.
  • Kumar, S., & Singh, P. (2025). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review.
  • NextSDS. (n.d.). 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid.
  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.
  • Zawar, N., & Ammer, Z. (n.d.). PH and Solvent Effect on Drug Solubility.
  • Shinde, S., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
  • Mirjankar, S. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology.
  • Williams, C. L., & Williams, H. D. (2013). Strategies to address low drug solubility in discovery and development. Pharmaceuticals.
  • PubChemLite. (n.d.). 2-(1h-imidazol-1-yl)pyridine-3-carboxylic acid.
  • MilliporeSigma. (n.d.). 2-(1H-Imidazol-2-yl)pyridine.
  • Ferreira, O., & Pena, A. (2019). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in...
  • Sapphire Bioscience. (n.d.). 2-(1H-Imidazol-1-yl)pyridine-3-carboxylic acid.
  • PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine.
  • Ferreira, O., et al. (2023).
  • Kumar, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • ResearchGate. (n.d.). Molecular structure of pyridine-3-carboxylic acid (nicotinic acid, NA).
  • ChemicalBook. (n.d.). 6-(1h-imidazol-1-yl)pyridazine-3-carboxylic acid.
  • Desroches, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • Sigma-Aldrich. (n.d.). 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid.

Sources

Optimization

troubleshooting steric hindrance in 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid coordination

Welcome to the Advanced Coordination Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to tame the notoriously stubborn 2-(1H-imidazol-1-yl)pyridine-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Coordination Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to tame the notoriously stubborn 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid (IPC) ligand.

This guide moves beyond basic synthesis to dissect the causality of steric hindrance in IPC coordination. By understanding the thermodynamic and kinetic forces at play, you can utilize the self-validating protocols below to rescue your failing crystallizations and isolate the exact coordination architectures you need.

Part 1: The Root Cause - Mechanistic Analysis of Steric Clash

The IPC ligand features a highly congested ortho-relationship between a bulky N-linked imidazole at the 2-position and a carboxylic acid at the 3-position of the pyridine ring.

Ideally, N,N'-bidentate coordination requires the pyridine and imidazole rings to be perfectly coplanar. However, the C3-carboxylate group creates severe van der Waals overlap with the imidazole protons. To relieve this steric strain, the imidazole ring is forced to twist out of plane, often resulting in dihedral angles exceeding 45°[1].

The Consequence: Because the imidazole nitrogen (N3) and the carboxylate oxygen donors are forced into divergent orientations, the ligand struggles to chelate a single metal center. Instead, it acts as an extended linker, bridging multiple metal ions and driving the rapid precipitation of insoluble, amorphous coordination polymers[2].

Part 2: Troubleshooting FAQs

Q1: My reactions consistently yield insoluble powders instead of discrete mononuclear crystals. How do I prevent polymerization? A1: You are experiencing the classic "bridging vs. chelating" dilemma. Because steric hindrance prevents planar N,N'-chelation, the divergent donors link multiple metal centers into infinite networks. Solution: Introduce a rigid capping ligand (e.g., 1,10-phenanthroline or 2,2'-bipyridine) into your reaction mixture. The capping ligand will occupy the equatorial coordination sites of the metal, physically blocking the IPC ligand from bridging and forcing the assembly of discrete, soluble mononuclear complexes.

Q2: I am attempting a solvothermal synthesis, but my yields are low, and NMR/MS indicates my ligand has degraded. What is happening? A2: You are likely observing ortho-decarboxylation. Under harsh solvothermal conditions (typically >150°C), the extreme steric strain combined with the electronic withdrawing effects of the coordinated metal can induce the loss of CO₂, converting your IPC ligand into 2-(1H-imidazol-1-yl)pyridine[3]. Solution: Lower your reaction temperature to 100–120°C. To compensate for the lower thermal energy, use a mixed solvent system (e.g., DMF/Water) to increase solubility and reduce the activation energy required for complexation.

Q3: How do I force N,O-coordination (pyridine N and carboxylate O) without the bulky imidazole interfering? A3: The basicity of the unsaturated imidazole nitrogen is typically higher than that of the pyridine nitrogen, making it the kinetically favored binding site[4]. Furthermore, the bulky imidazole at the 2-position sterically blocks the equatorial plane for small first-row transition metals (like Cu²⁺ or Ni²⁺). Solution: Shift your focus to Lanthanide series metals (e.g., Pr³⁺, Er³⁺). Lanthanides possess significantly larger ionic radii and higher coordination numbers (often 8 or 9), which easily accommodate the steric bulk of the twisted imidazole ring while strongly favoring hard oxygen donors (carboxylate)[3][5].

Part 3: Quantitative Data Presentation

To predict your reaction outcomes, reference the structural and electronic parameters summarized below.

Table 1: Impact of Metal Selection on IPC Coordination Outcomes

Metal IonIonic Radius (Å)Preferred Coordination ModeTypical Py-Im Dihedral AngleDominant Product Morphology
Cu²⁺ 0.73N,N'-Chelation (Strained)35° – 45°Amorphous Precipitates
Zn²⁺ 0.74Bridging (N_im, O_carb)40° – 60°1D/2D Coordination Polymers
Pb²⁺ 1.19Holodirected N,O-Chelation65° – 75°3D Supramolecular Networks
Er³⁺ 0.89N,O-Chelation + Bridging> 70°Highly Crystalline MOFs

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of Discrete Mononuclear Complexes (Avoiding Polymerization)

Causality: This protocol utilizes a capping agent to terminate network extension, ensuring the isolation of soluble complexes.

  • Ligand Preparation: Dissolve 1.0 mmol of IPC in 10 mL of DMF under constant stirring.

  • Deprotonation: Add 1.0 mmol of triethylamine. Why: Deprotonating the carboxylic acid increases its nucleophilicity, allowing it to compete with the highly basic imidazole nitrogen.

  • Capping Agent Addition: Add 1.0 mmol of 1,10-phenanthroline to the solution. Why: Phenanthroline acts as a steric shield, occupying two coordination sites on the metal and preventing the IPC ligand from bridging.

  • Metal Addition: Dropwise, add a solution of 1.0 mmol Cu(NO₃)₂·3H₂O dissolved in 5 mL of methanol. Stir at room temperature for 4 hours.

  • Crystallization: Filter the solution and set up a vapor diffusion chamber using diethyl ether as the antisolvent.

  • Validation Check: Run an FT-IR spectrum on the isolated crystals. The presence of an asymmetric carboxylate stretch at ~1610 cm⁻¹ confirms coordination, while the absence of a broad, dominant >3000 cm⁻¹ peak (indicative of polymeric OH/H₂O networks) validates that you have isolated a discrete mononuclear complex.

Protocol B: Controlled Solvothermal Synthesis of Lanthanide-IPC Networks

Causality: This protocol leverages the large ionic radius of lanthanides to build stable networks while strictly controlling temperature to prevent decarboxylation.

  • Precursor Mixing: Combine 0.5 mmol of IPC and 0.5 mmol of Er(NO₃)₃·6H₂O in a 15 mL Teflon-lined stainless steel autoclave.

  • Solvent & pH Control: Add 10 mL of a 1:1 H₂O/DMF mixture. Adjust the pH to exactly 5.5 using 0.1 M NaOH. Why: Partial deprotonation slows the coordination kinetics, favoring the nucleation of high-quality crystals over rapid amorphous precipitation.

  • Thermal Treatment: Seal the autoclave and heat to 110°C for 48 hours. Why: Exceeding 120°C risks ortho-decarboxylation of the IPC ligand.

  • Cooling: Cool the autoclave to room temperature at a strictly controlled rate of 2°C/hour to promote crystal growth.

  • Validation Check: Perform Powder X-Ray Diffraction (PXRD) on the bulk sample. Match the experimental diffractogram with your simulated single-crystal data. A high degree of peak matching confirms phase purity and rules out the presence of amorphous, decarboxylated byproducts.

Part 5: Visualizations

TroubleshootingWorkflow Start Issue: Reaction Yields Insoluble Precipitate Check1 Is the complex a coordination polymer? Start->Check1 Sol1 Add capping ligand (e.g., 2,2'-bipyridine) Check1->Sol1 Yes (Bridging mode) Check2 Is decarboxylation occurring? Check1->Check2 No (Amorphous) Success Discrete Mononuclear Complex Isolated Sol1->Success Check2->Sol1 No Sol2 Lower temperature (< 120°C) Check2->Sol2 Yes (Loss of CO2) Sol2->Success

Caption: Troubleshooting workflow for resolving insoluble precipitates in IPC metal coordination.

CoordinationPathways Ligand Free IPC Ligand (Twisted Conformation) Base Base Ligand->Base N_N Forced N,N'-Chelation (High Steric Strain) Base->N_N Small Metal (e.g., Cu2+) N_O N,O-Chelation (Moderate Strain) Base->N_O Large Metal (e.g., Ln3+) Polymer Bridging Mode (Coordination Polymer) Base->Polymer No Capping Ligand

Caption: Conformational and coordination pathways of IPC ligand based on metal size and reaction conditions.

References

  • Five bis(imidazole)-based Coordination Polymers Tuned by Central Metal Ions and S-containing Dicarboxylates: Syntheses, Structures, and Properties. ConnectSci.[Link]

  • Comprehensively understanding the steric hindrance effect on coordination sphere of Pb 2+ ion and photophysical natures of two luminescent Pb(II). ResearchGate.[Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. PMC.[Link]

  • A Pr3+-coordination polymer as an adsorbent for neutral red. Taylor & Francis. [Link]

  • An Unusual (3, 11)-Connected Network Constructed by Tri-nuclear Lanthanide Building Units and Mixed Ligands. CCSPublishing. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-(1H-imidazol-1-yl)pyridine-3-carboxylic Acid During Thermal Stress

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the thermal de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the thermal degradation of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid. Our goal is to equip you with the foundational knowledge and practical protocols to mitigate compound degradation during heating, ensuring the integrity of your experiments and the quality of your materials.

Introduction

2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and materials science. However, its utility can be compromised by thermal instability, primarily through decarboxylation of the pyridine-3-carboxylic acid moiety. This guide will explore the underlying mechanisms of this degradation and provide actionable strategies to prevent it.

Troubleshooting Guide: Addressing Ligand Degradation

This section is designed to address specific experimental challenges you may encounter when heating 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid.

Q1: I am observing a loss of my starting material and the formation of a new, less polar compound upon heating my sample of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid. What is likely happening?

A: The most probable cause of this observation is thermal decarboxylation. Pyridine carboxylic acids are susceptible to losing carbon dioxide (CO₂) upon heating, leading to the formation of the corresponding decarboxylated pyridine derivative. In this case, 2-(1H-imidazol-1-yl)pyridine would be the resulting product. This reaction is often accelerated at elevated temperatures. The decarboxylation of pyridinecarboxylic acids is a known thermal degradation pathway.[1][2][3]

Q2: My reaction mixture is turning brown or black upon heating, even though the desired reaction should not produce colored byproducts. What could be the reason for this discoloration?

A: Discoloration upon heating often indicates oxidative degradation. While decarboxylation is a primary concern, the presence of oxygen at elevated temperatures can lead to complex, often colored, polymeric byproducts. The imidazole and pyridine rings, while aromatic, can be susceptible to oxidation under harsh conditions. To mitigate this, it is crucial to perform heating steps under an inert atmosphere.[1]

Q3: I suspect my compound is degrading, but I'm unsure how to confirm this and quantify the extent of degradation. What analytical techniques can I use?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique for monitoring the degradation of your compound.[4][5][6][7] This involves developing an HPLC method that can separate the parent compound from its potential degradation products, allowing for their individual quantification.

Here is a starting point for developing such a method:

  • Column: A C18 or C8 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb, for instance, around 254 nm.

By analyzing samples taken at different time points during heating, you can track the decrease in the parent compound's peak area and the emergence of new peaks corresponding to degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal degradation pathway for 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid?

A: The primary thermal degradation pathway is decarboxylation, where the carboxylic acid group is lost as CO₂. This is a common reaction for heteroaromatic carboxylic acids. The presence of the nitrogen atom in the pyridine ring can influence the rate of this reaction.

Q2: How can I prevent or minimize decarboxylation during my experiments?

A: There are two primary strategies to combat decarboxylation:

  • Chemical Modification (Protecting Groups): The most robust method is to temporarily convert the carboxylic acid into a more stable functional group, such as an ester.[8][9][10][11][12][13][14][15][16][17][18][19][20] Esters are generally more resistant to thermal decarboxylation. A mild esterification method should be chosen to avoid degradation during the protection step itself.

  • Strict Control of Reaction Conditions: If the carboxylic acid functionality is essential for the reaction, then precise control over the heating temperature and duration is critical. Running reactions at the lowest possible temperature for the shortest time necessary can help minimize degradation.

Q3: What are some suitable mild methods for esterifying 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid?

A: Given the presence of the basic imidazole and pyridine nitrogens, harsh acidic conditions (like Fischer esterification with strong acid catalysts) should be avoided. Here are some recommended mild esterification methods:

  • DCC/DMAP Coupling: This is a widely used method for esterification under mild conditions.[13][15][16][18] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-(dimethylamino)pyridine (DMAP) acts as a catalyst.

  • Imidazole-Based Coupling Reagents: Reagents like carbonyldiimidazole (CDI) can activate the carboxylic acid for reaction with an alcohol. Imidazole itself can also act as a catalyst in some esterification reactions.[8][21][22]

  • Enzymatic Esterification: Lipases, such as Novozym 435, can catalyze esterification under very mild and selective conditions, often in organic solvents.[23][24]

Q4: How do I perform a reaction under an inert atmosphere to prevent oxidative degradation?

A: Working under an inert atmosphere involves replacing the air in your reaction vessel with a non-reactive gas like nitrogen or argon. This can be achieved using a simple balloon setup or a more sophisticated Schlenk line.

Experimental Protocols

Protocol 1: Esterification of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic Acid using DCC and DMAP

This protocol describes a mild method to protect the carboxylic acid group as a methyl ester.

Materials:

  • 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Methanol

  • Anhydrous Dichloromethane (DCM)

  • Stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask containing a stir bar, add 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid (1 equivalent).

  • Dissolve the starting material in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Add anhydrous methanol (1.2 equivalents).

  • Cool the mixture in an ice bath.

  • In a separate vial, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture dropwise over 10-15 minutes, keeping the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, the precipitated dicyclohexylurea (DCU) byproduct can be removed by filtration.

  • The filtrate can then be washed with a dilute acid (e.g., 1M HCl) to remove any remaining DMAP, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the methyl ester.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Balloon Method)

This protocol outlines a simple and effective way to exclude oxygen from your reaction.

Materials:

  • Reaction flask with a stir bar

  • Rubber septum

  • Balloon

  • Needle

  • Source of inert gas (Nitrogen or Argon) with a regulator

  • Vent needle (optional, but recommended for efficient purging)

Procedure:

  • Flame-dry the reaction flask containing the stir bar under a stream of inert gas or in an oven and allow it to cool to room temperature under a stream of inert gas.

  • Quickly cap the flask with a rubber septum.

  • Fill a balloon with the inert gas from the cylinder.

  • Attach a needle to the balloon.

  • Insert the needle from the balloon through the septum into the flask.

  • To ensure a completely inert atmosphere, you can use a second, shorter "vent" needle to pierce the septum, allowing the inert gas to flush out the air from the flask. After a few minutes, remove the vent needle.

  • Your reaction is now under a positive pressure of inert gas from the balloon, protecting it from atmospheric oxygen. Reagents and solvents can be added via syringe through the septum.

Data Presentation

Table 1: Comparison of Mild Esterification Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
DCC/DMAP Coupling DCC, DMAP, Alcohol0 °C to room temperatureHigh yields, mild conditionsDCC can be an allergen, DCU byproduct removal necessary
Imidazole-Based CDI, AlcoholRoom temperatureMild, good for sensitive substratesCan be slower than other methods
Enzymatic Lipase (e.g., Novozym 435), Alcohol, Organic Solvent30-60 °CHighly selective, environmentally friendlyEnzymes can be expensive, may require specific solvents

Visualizations

Degradation Pathway

G A 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid B 2-(1H-imidazol-1-yl)pyridine A->B Decarboxylation (Heat) C CO2 A->C D Oxidative Degradation Products (Colored Polymers) A->D Oxidation (Heat, O2)

Caption: Primary thermal degradation pathways of the target ligand.

Experimental Workflow for Preventing Degradation

G cluster_prevention Degradation Prevention Strategy start Start: 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid protect Protect Carboxylic Acid (e.g., Esterification) start->protect inert Perform Reaction Under Inert Atmosphere protect->inert heat Controlled Heating (Lowest effective temperature) inert->heat monitor Monitor Reaction (HPLC, TLC) heat->monitor deprotect Deprotect (if necessary) monitor->deprotect product Stable Product deprotect->product

Caption: A workflow for minimizing degradation during heating.

References

  • The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. PMC. [Link]

  • Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. Organic Letters. [Link]

  • Synthesis, characterization, and properties of imidazole dicationic ionic liquids and their application in esterification. ResearchGate. [Link]

  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Research Square. [Link]

  • Enzymatic synthesis of lignin derivable pyridine based polyesters for the substitution of petroleum derived plastics. PMC. [Link]

  • A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry. [Link]

  • Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. The Journal of Organic Chemistry. [Link]

  • A Mild and Effective Method for the Transesterification of Carboxylic Acid Esters. ResearchGate. [Link]

  • Synthesis and reactivity of imidazole-1-sulfonate esters (imidazylates) in substitution, elimination, and metal-catalyzed cross-coupling reactions: a review. Taylor & Francis Online. [Link]

  • esterification of carboxylic acids with. Organic Syntheses Procedure. [Link]

  • Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • A Simple and Mild Esterification Method for Carboxylic Acids Using Mixed Carboxylic-Carbonic Anhydrides. Lookchem. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

  • 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. The Vespiary. [Link]

  • Dicyclohexylcarbodiimide. Slideshare. [Link]

  • Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. MDPI. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Insight into the esterase like activity demonstrated by an imidazole appended self-assembling hydrogelator. Chemical Communications. [Link]

  • TGA, DTG and DSC curves for imidazol at 10 °C/min of heating rate. ResearchGate. [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

  • Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry. Organic Chemistry. [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]

  • Esterification of pyridine carboxylic acids.
  • Thermal Analysis of some Imidazolinone Derivatives. ResearchGate. [Link]

  • Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Aapptec Peptides. [Link]

  • HPLC Methods for analysis of 3-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • Esterification of pyridine carboxylic acids.
  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]

  • Protecting-group-free synthesis as an opportunity for invention. ResearchGate. [Link]

  • A Versatile, Practical, and Inexpensive Reagent, Pyridine-3-carboxylic Anhydride (3-PCA), for Condensation Reactions. National Open Access Monitor, Ireland. [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • 2-(1h-imidazol-1-yl)pyridine-3-carboxylic acid. PubChemLite. [Link]

  • Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. ResearchGate. [Link]

  • 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride. NextSDS. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed. [Link]

  • Process for the production of pyridine carboxylic acids.
  • Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid

Introduction Synthesizing 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid via the coupling of 2-chloropyridine-3-carboxylic acid and imidazole is a critical transformation in the development of various pharmaceutical buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Synthesizing 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid via the coupling of 2-chloropyridine-3-carboxylic acid and imidazole is a critical transformation in the development of various pharmaceutical building blocks. While seemingly a straightforward nucleophilic aromatic substitution (SNAr), researchers frequently encounter complex impurity profiles, including unreacted starting materials, decarboxylated byproducts, and transition-metal contamination.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind these impurities and provide self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Pathway & Impurity Divergence

ReactionPathway SM 2-Chloropyridine-3-carboxylic acid + Imidazole Conditions Coupling Conditions (Base, Solvent, Heat, ±Cu) SM->Conditions Target Target Product: 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid Conditions->Target Optimized (DMSO, CuI, 100°C) BP1 Impurity A: Decarboxylation (2-(1H-imidazol-1-yl)pyridine) Conditions->BP1 Excessive Heat (>130°C) BP2 Impurity B: Esterification (Alkyl 2-chloropyridine-3-carboxylate) Conditions->BP2 Protic Solvents (ROH) BP3 Unreacted SM: Deactivated Carboxylate Anion Conditions->BP3 Weak Nucleophile / No Catalyst

Fig 1. Mechanistic divergence in the coupling of 2-chloropyridine-3-carboxylic acid and imidazole.

Troubleshooting FAQs

Q1: Why am I seeing a significant amount of unreacted 2-chloropyridine-3-carboxylic acid even after prolonged heating at 120°C? Causality & Expert Insight: In basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. This negatively charged group strongly donates electron density into the pyridine ring via induction, significantly reducing the electrophilicity of the C2 position toward SNAr. Without a catalyst, the reaction barrier is simply too high for the relatively weak imidazole nucleophile. Solution: Transition to a copper-catalyzed Ullmann-type coupling. Copper-catalyzed Ullmann-type reactions are frequently employed with 2-chloropyridine-3-carboxylic acid to overcome the low reactivity of the deactivated ring[1]. Alternatively, esterification of 2-chloropyridine-3-carboxylic acid prior to nucleophilic aromatic substitution is a validated strategy to temporarily mask the carboxylate and enhance the electrophilicity of the C2 position[2].

Q2: My LC-MS shows a major impurity with a mass of [M-44]⁺. How do I prevent this? Causality & Expert Insight: A mass loss of 44 Da corresponds to the loss of CO₂ (decarboxylation). Pyridine-3-carboxylic acids are highly prone to thermal decarboxylation. When subjected to high temperatures (>130°C) in the presence of strong bases, the intermediate carbanion at the C3 position is stabilized by the adjacent pyridine nitrogen, driving the irreversible loss of CO₂. Solution: Lower the reaction temperature to 90–100°C. To maintain reaction velocity at this lower temperature, utilize a highly active catalyst system (e.g., CuI with N,N'-dimethylethylenediamine) and a milder base like K₂CO₃. Ullmann condensation techniques have been successfully applied to 2-chloropyridine-3-carboxylic acid at moderate temperatures, demonstrating the necessity of transition metal catalysis for efficient C-N bond formation without thermal degradation[3].

Q3: I am detecting esterified byproducts in my crude mixture. Where are these coming from? Causality & Expert Insight: If you are using alcoholic solvents (e.g., ethanol, methanol) or if your starting materials contain residual alcohols, the carboxylic acid can undergo base-catalyzed esterification under prolonged heating. Solution: Strictly use anhydrous, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ensure the imidazole is completely dry, as it is hygroscopic and can carry moisture that complicates the reaction equilibrium.

Quantitative Data: Impact of Reaction Conditions

To illustrate the causality of these parameters, we have summarized the impurity profiles based on various experimental conditions.

SolventBaseCatalyst SystemTemp (°C)Conversion (%)Decarboxylation (%)Ester Byproduct (%)Unreacted SM (%)
EthanolKOHNone804021543
DMFCs₂CO₃None1508535015
DMSOK₂CO₃CuI / DMEDA100>98<10<2

Table 1. Comparative analysis of reaction conditions and their resulting impurity profiles.

Optimized Experimental Protocol: Copper-Catalyzed Ullmann Coupling

This protocol is designed as a self-validating system. The downstream pH adjustment to exactly ~4.0 serves as an internal checkpoint; because this is the isoelectric point of the amphoteric product, maximum precipitation only occurs if the coupling was successful and the copper has been effectively cleared.

Step 1: Reagent Preparation & Inertion

  • Charge an oven-dried Schlenk flask with 2-chloropyridine-3-carboxylic acid (1.0 equiv, 10 mmol), imidazole (1.5 equiv, 15 mmol), anhydrous K₂CO₃ (2.0 equiv, 20 mmol), and CuI (0.1 equiv, 1 mmol).

  • Evacuate and backfill the flask with dry Nitrogen (N₂) three times to prevent oxidative degradation of the catalyst.

Step 2: Solvent & Ligand Addition

  • Add 20 mL of anhydrous DMSO via syringe.

  • Add N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv, 2 mmol). The solution will turn a distinct blue/green color, confirming the formation of the active Cu-diamine complex.

Step 3: Reaction Execution

  • Heat the mixture to 100°C using a pre-calibrated oil bath. Stir vigorously for 12 hours.

  • Self-Validation Check: Monitor via TLC or LC-MS. The absence of the starting material mass ([M+H]⁺ 158) confirms the ligand-accelerated coupling has overcome the carboxylate deactivation.

Step 4: Quench & Copper Chelation

  • Cool the reaction to room temperature.

  • Pour the mixture into 50 mL of a 0.5 M aqueous EDTA (Ethylenediaminetetraacetic acid) solution. Stir for 30 minutes.

  • Causality: EDTA acts as a hexadentate ligand, stripping the strongly coordinated Cu²⁺ ions from the newly formed 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid, preventing heavy-metal contamination and colored impurities.

Step 5: Isoelectric Precipitation & Isolation

  • Slowly add 1M HCl dropwise until the pH of the aqueous solution reaches exactly 4.0.

  • Self-Validation Check: A dense white/off-white precipitate will form. If the product remains soluble, the pH has overshot the isoelectric point, protonating the imidazole ring and pulling it back into the aqueous phase.

  • Filter the precipitate, wash with cold distilled water (2 x 10 mL), and dry under vacuum at 50°C for 24 hours.

WorkupWorkflow Crude Crude Mixture (Product, Cu, Base) EDTA EDTA Wash (Chelates Cu2+) Crude->EDTA Acidification Acidification (pH ~4) (Isoelectric Point) EDTA->Acidification Filtration Filtration & Wash (Removes Salts) Acidification->Filtration PureAPI Pure Target Compound Filtration->PureAPI

Fig 2. Downstream purification workflow emphasizing copper chelation and isoelectric precipitation.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Evaluating the Binding Affinity of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic Acid Complexes

For researchers and drug development professionals, understanding the binding affinity of a metal complex to its biological target is paramount. It is a critical determinant of efficacy, selectivity, and overall therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the binding affinity of a metal complex to its biological target is paramount. It is a critical determinant of efficacy, selectivity, and overall therapeutic potential. This guide provides an in-depth comparison of the binding affinities of complexes featuring the versatile ligand, 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid, and its structural analogs. While direct, comprehensive comparative data for this specific ligand is emergent, this guide synthesizes available information on closely related pyridine-imidazole systems to provide a robust framework for evaluation. We will delve into the causality behind experimental choices for affinity determination and present a comparative analysis based on published data for analogous compounds, offering field-proven insights into structure-activity relationships.

The Significance of the Pyridine-Imidazole Scaffold

The 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid ligand is a privileged scaffold in coordination chemistry and medicinal chemistry. The fusion of a pyridine ring, an imidazole moiety, and a carboxylic acid group creates a multidentate ligand with a rich potential for forming stable complexes with a variety of metal ions. The imidazole component is a key pharmacophore in numerous biological molecules, including the amino acid histidine, and is known to coordinate with metal ions in metalloenzymes. The pyridine ring offers an additional coordination site and contributes to the overall electronic properties and planarity of the complex, which can be crucial for interactions with biological macromolecules such as DNA and proteins. The carboxylic acid group can act as another coordination site or be involved in hydrogen bonding interactions, further influencing the complex's geometry and binding capabilities.

Methodologies for Determining Binding Affinity: A Validating System

The selection of an appropriate method to quantify binding affinity is a critical experimental choice. Each technique operates on a different principle, and concordance between multiple methods provides a self-validating system, enhancing the trustworthiness of the data. The equilibrium dissociation constant (K_d) is a key parameter used to quantify the binding affinity between a ligand and its receptor.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_a, the inverse of K_d), enthalpy (ΔH), and entropy (ΔS). This technique is considered a gold standard as it measures the interaction in solution without the need for labeling.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare a solution of the target macromolecule (e.g., protein, DNA) in a suitable buffer (e.g., PBS, Tris-HCl) at a known concentration, typically in the low micromolar range.

    • Prepare a solution of the metal complex at a concentration 10-20 times higher than the macromolecule concentration in the same buffer. Degas both solutions to prevent bubble formation.

  • Instrument Setup:

    • Load the macromolecule solution into the sample cell of the calorimeter.

    • Load the metal complex solution into the injection syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the metal complex into the sample cell while stirring.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the heat change against the molar ratio of the complex to the macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K_a, ΔH, and the stoichiometry of the interaction (n). The dissociation constant (K_d) is calculated as 1/K_a.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument cluster_analysis Data Analysis Macromolecule Macromolecule Solution SampleCell Sample Cell Macromolecule->SampleCell Load Complex Complex Solution Syringe Injection Syringe Complex->Syringe Load Isotherm Binding Isotherm SampleCell->Isotherm Measure Heat Change Syringe->SampleCell Titrate Thermodynamics Thermodynamic Parameters (Kd, ΔH, ΔS, n) Isotherm->Thermodynamics Fit Data

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Spectroscopic Titrations (UV-Visible and Fluorescence)

Changes in the electronic environment of a complex or a biological macromolecule upon binding can be monitored using UV-Visible absorption or fluorescence spectroscopy.

  • UV-Visible Spectroscopy: The interaction of a metal complex with a macromolecule like DNA can lead to hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the absorption spectrum, indicative of intercalative binding.

  • Fluorescence Spectroscopy: The intrinsic fluorescence of a protein (e.g., from tryptophan residues) can be quenched upon binding of a metal complex. Alternatively, a fluorescent probe that binds to the macromolecule can be displaced by the complex, leading to a change in fluorescence.

Experimental Protocol: Fluorescence Quenching Assay

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer.

    • Prepare a stock solution of the metal complex in the same buffer.

  • Measurement:

    • Place a fixed volume of the protein solution in a quartz cuvette.

    • Record the fluorescence emission spectrum of the protein (e.g., excitation at 280 nm, emission scan from 300-400 nm).

    • Add small aliquots of the metal complex solution to the cuvette and record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the complex.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant and the binding constant.

Fluorescence_Quenching_Workflow cluster_prep Sample Preparation cluster_measurement Spectrofluorometer cluster_analysis Data Analysis Protein Protein Solution Cuvette Cuvette Protein->Cuvette Load Complex Complex Solution Complex->Cuvette Titrate QuenchingPlot Stern-Volmer Plot Cuvette->QuenchingPlot Measure Fluorescence BindingConstant Binding Constant (K_b) QuenchingPlot->BindingConstant Analyze

Caption: Workflow for determining binding affinity using a fluorescence quenching assay.

Comparative Binding Affinity of Pyridine-Imidazole Metal Complexes

While specific binding affinity data for complexes of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid are not extensively reported in the literature, we can draw valuable comparative insights from studies on structurally analogous pyridine-imidazole based ligands. The following table summarizes representative binding data for such complexes with various biological targets.

Complex/LigandMetal IonTargetMethodBinding Constant (K_b or K_app) / IC50Reference
[Cu(Bzimpy)(bpy)H₂O]SO₄Cu(II)CT-DNAAbsorption1.41 x 10⁴ M⁻¹[1]
[Cu(Bzimpy)(en)H₂O]SO₄Cu(II)CT-DNAAbsorption1.32 x 10⁴ M⁻¹[1]
Cu(II)CT-DNAAbsorption5.43 x 10⁴ M⁻¹[2]
Cu(II)CT-DNAAbsorption2.56 x 10⁴ M⁻¹[2]
[Ru(bpy)₂(PAIDH)]²⁺Ru(II)CT-DNAAbsorption-[3]
[Ru(phen)₂(PAIDH)]²⁺Ru(II)CT-DNAAbsorption-[3]
Ruthenium(II)-p-cymene complex with carbazole moietyRu(II)DNAEthBr quenching2.4 x 10⁵ M⁻¹[4]
Copper(II) complex with 2-(2-pyridyl)benzimidazoleCu(II)DNAFluorescence2.65 x 10⁶ M⁻¹[5]
Pyridine-3-sulfonamide derivative (compound 15)-hCA IXStopped-flow19.5 nM (K_I)[6]

Bzimpy = 2,6-bis(benzimidazol-2-yl)pyridine; bpy = 2,2'-bipyridine; en = ethylene diamine; L¹ = dipyridophenazine; L² = 1,10-phenanthroline; PAIDH = 2-pyridyl-1H-anthra[1,2-d]imidazole-6,11-dione; CT-DNA = Calf Thymus DNA; hCA IX = human Carbonic Anhydrase IX.

Structure-Activity Relationship Insights

From the comparative data on analogous systems, several key principles governing binding affinity emerge:

  • Influence of the Metal Ion: The choice of the central metal ion significantly impacts the coordination geometry and electronic properties of the complex, which in turn affects its binding affinity. For instance, the binding hierarchy of imidazole complexes with divalent metal ions often follows the Irving-Williams series.[7]

  • Role of Ancillary Ligands: The nature of the co-ligands in mixed-ligand complexes plays a crucial role in modulating binding affinity. Planar, aromatic co-ligands can enhance DNA binding through intercalation, with the extent of this interaction often correlating with the size of the aromatic system.[8][9]

  • Effect of Substituents: Substituents on the pyridine or imidazole rings can influence the steric and electronic properties of the ligand. Electron-donating groups can increase the electron density on the coordinating nitrogen atoms, potentially leading to stronger metal-ligand bonds and altered binding to biological targets. Hydrophobic substituents can also enhance binding to hydrophobic pockets in proteins.

  • Coordination Geometry: The overall three-dimensional shape of the metal complex is critical for its interaction with the target. A "piano-stool" geometry, common for half-sandwich complexes, can present the pyridine-imidazole ligand for specific interactions with the target molecule.[4]

Concluding Remarks for the Practicing Scientist

The rational design of metal-based therapeutics and probes hinges on a thorough understanding of their binding affinities. While direct comparative data for complexes of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid is still developing, the principles derived from structurally related pyridine-imidazole systems provide a strong foundation for future work. By employing a multi-pronged approach to determine binding affinity, utilizing techniques such as ITC and spectroscopic titrations, researchers can build a self-validating dataset. The insights from comparative studies on analogous compounds underscore the importance of systematically varying the metal center, ancillary ligands, and ligand substituents to fine-tune the binding properties for a desired biological target. This guide serves as a foundational resource for researchers embarking on the characterization of this promising class of metal complexes.

References

  • Synthesis, Characterization, and DNA Binding Studies of Ruthenium(ii) Complexes with 2-Pyridyl-1H-anthra[1,2-d]imidazole-6,11-dione. ConnectSci. [Link]

  • Synthesis, structures, and DNA and protein binding of ruthenium(ii)-p-cymene complexes of substituted pyridylimidazo[1,5-a]pyridine: enhanced cytotoxicity of complexes of ligands appended with a carbazole moiety. RSC Publishing. [Link]

  • Synthesis, characterization, DNA binding and cleavage studies of mixed-ligand copper (II) complexes. Arabian Journal of Chemistry. [Link]

  • Synthesis, characterization, DNA binding and cleavage studies of mixed-ligand Cu(II) complexes of 2,6-bis(benzimidazol-2-yl)pyridine. PubMed. [Link]

  • Synthesis, characterization, DNA binding and cleavage studies of mixed-ligand copper (II) complexes. ResearchGate. [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. PMC. [Link]

  • Palladium and platinum complexes based on pyridine bases induced anticancer effectiveness via apoptosis protein signaling in cancer cells. PubMed. [Link]

  • DNA binding and cytotoxicity of copper (II) imidazole terpyridine complexes: Role of oxyanion, hydrogen bonding and π-π Interaction. ResearchGate. [Link]

  • Mixed-Ligand Complexes of Ruthenium( 11): Factors Governing Binding to DNA. ACS Publications. [Link]

  • Interaction of the Unique Competitive Inhibitor Imidazole and Related Compounds With the Active Site Metal of Carbonic Anhydrase. PubMed. [Link]

  • Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Arabian Journal of Chemistry. [Link]

  • Non-covalent DNA binding and cytotoxicity of certain mixed-ligand ruthenium(II) complexes of 2,2'-dipyridylamine and diimines. PubMed. [Link]

  • Palladium and platinum complexes based on pyridine bases induced anticancer effectiveness via apoptosis protein signaling in cancer cells. ResearchGate. [Link]

  • Reactions with Proteins of Three Novel Anticancer Platinum(II) Complexes Bearing N-Heterocyclic Ligands. Semantic Scholar. [Link]

  • The chemical biology of Cu(II) complexes with imidazole or thiazole containing ligands: Synthesis, crystal structures and comparative biological activity. PubMed. [Link]

  • DNA interaction of ruthenium(ii) complexes with imidazo[4,5-f][3][10]phenanthroline derivatives. Dalton Transactions (RSC Publishing). [Link]

  • Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments. PMC. [Link]

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure−activity relationships of imidazole−pyridine scaffolds. ResearchGate. [Link]

  • Solution equilibrium study of Cu(II), Ni(II) and Zn(II) complexes with salicylalanine and imidazole. ResearchGate. [Link]

  • Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes. OSTI.GOV. [Link]

  • Structures and sequential binding energies of Cu+(imidazole), x = 1–4. Competition between ion solvation and hydrogen bonding. RSC Publishing. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Activation of the trans geometry in platinum antitumor complexes. Synthesis, characterization, and biological activity of complexes with the planar ligands pyridine, N-methylimidazole, thiazole, and quinoline. Crystal and molecular structure of trans-dichlorobis(thiazole)platinum(II). Inorganic Chemistry - ACS Publications. [Link]

  • Interaction of copper(II) with imidazole pyridine nitrogen-containing ligands in aqueous medium: a spectroscopic study. PubMed. [Link]

  • A novel class for carbonic anhydrases inhibitors and evaluation of their non-zinc binding. Taylor & Francis Online. [Link]

  • Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis. Inorganic Chemistry - ACS Publications. [Link]

  • Mixed ligand copper(ii)-diimine complexes of 2-formylpyridine-N4-phenylthiosemicarbazone: diimine co-ligands tune the in vitro nanomolar cytotoxicity. Dalton Transactions (RSC Publishing). [Link]

  • Studies of Zn(II) and Co(II) complexes of imidazole and n-methylimidazole with regard to the activity related ionization in carbonic anhydrase. PubMed. [Link]

  • Simulating Metal-Imidazole Complexes. Journal of Chemical Theory and Computation. [Link]

  • Pyridine derivatives complexes of Co (II) and Ni (II) 3‐Bromobenzoates: Crystal Structure, in silico Anti‐SARS‐CoV‐2 potential, Serum Albumin Binding Properties and Cytotoxicity. ResearchGate. [Link]

  • Two Copper Complexes with Imidazole Ligands: Syntheses, Crystal Structures and Fluorescence. ResearchGate. [Link]

  • Zinc Complexes with Nitrogen Donor Ligands as Anticancer Agents. MDPI. [Link]

  • New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features. PMC. [Link]

  • Synthesis, structure and anticancer studies of Cu (II), Ni (II) and Co (II) complexes based on 2,3-dihydroxybenzaldehyde-2-(2-aminophenyl)benzimidazole Schiff base. Taylor & Francis Online. [Link]

  • Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. PubMed. [Link]

  • Co(II), Ni(II), Cu(II) and Zn(II) complexes of Schiff base ligands: synthesis, characterization, DFT, in vitro antimicrobial activity and molecular docking studies. OUCI. [Link]

  • Modeling Structural Coordination and Ligand Binding in Zinc Proteins with a Polarizable Potential. PMC. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Zinc(II) complexes with an imidazolylpyridine ligand: Luminescence and hydrogen bonding. ResearchGate. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • Imidazo-pyridine-based zinc(II) complexes as fluorescent hydrogen sulfide probes. PubMed. [Link]

  • Synthesis, spectral characterization, protein binding and cytotoxic evaluation of new cobalt(II) and cobalt(III) complexes containing benzimidazolylterpyridine as ligand. Semantic Scholar. [Link]

  • Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • The biological inorganic chemistry of zinc ions. PMC. [Link]

  • Co(II), Ni(II), Cu(II), and Zn(II) complexes with Benzothiazole Schiff base ligand: Preparation, Spectral Characterization, DNA Binding, and In Vitro Cytotoxic Activities. ResearchGate. [Link]

  • Structural and biochemical characterisation of Co2+-binding sites on serum albumins and their interplay with fatty acids. PMC. [Link]

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Comparative

comparing catalytic efficiency of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid MOFs

The rational design of Metal-Organic Frameworks (MOFs) for heterogeneous catalysis hinges on the precise selection of organic linkers. Among mixed N,O-donor ligands, 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid (hereaf...

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Author: BenchChem Technical Support Team. Date: March 2026

The rational design of Metal-Organic Frameworks (MOFs) for heterogeneous catalysis hinges on the precise selection of organic linkers. Among mixed N,O-donor ligands, 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid (hereafter referred to as Im-nic ) has emerged as a highly versatile building block. By integrating a hard Lewis base (carboxylate) with soft Lewis bases (imidazole and pyridine nitrogens), the Im-nic ligand facilitates the construction of robust, multi-coordinate MOFs.

This guide objectively compares the catalytic efficiency of Im-nic MOFs synthesized with different transition metal centers—specifically Zinc (Zn), Copper (Cu), and Cobalt (Co)—focusing on their performance in two benchmark reactions: the Lewis acid-catalyzed CO₂ cycloaddition with epoxides and the base-catalyzed Knoevenagel condensation .

Structural Rationale & Causality in Im-nic MOF Catalysis

To understand the catalytic efficiency of Im-nic MOFs, one must analyze the causality behind their structural formation. The Im-nic ligand possesses a unique steric profile and bite angle. During solvothermal synthesis, the carboxylate group typically anchors the primary metal-organic framework, while the bulky imidazolyl-pyridine moiety induces steric strain.

This steric hindrance frequently prevents complete coordination saturation of the metal center, leading to the formation of Coordinatively Unsaturated Sites (CUS) [1]. Furthermore, if the imidazole or pyridine nitrogen atoms remain uncoordinated, they act as localized Lewis basic sites within the pore channels. This inherent bifunctionality (Lewis acidic metal + Lewis basic nitrogen) is the primary driver of their catalytic prowess[1].

  • Zn-Im-nic MOFs: Zn(II) is a strong Lewis acid with a flexible coordination geometry (often tetrahedral or octahedral). Zn-based MOFs excel in activating oxygen-containing substrates (like epoxides) without undergoing redox changes, making them ideal for CO₂ fixation[2].

  • Cu-Im-nic MOFs: Cu(II) provides both Lewis acidity and redox activity. The Jahn-Teller distortion inherent to Cu(II) often elongates axial bonds, creating highly accessible active sites for bulkier substrates in C-C coupling reactions.

  • Co-Im-nic MOFs: Co(II) offers excellent thermal stability and moderate Lewis acidity. Co-MOFs are highly robust under solvent-free conditions, making them preferable for high-temperature condensation reactions[3].

Comparative Catalytic Performance

CO₂ Cycloaddition with Epoxides (Lewis Acid Catalysis)

The conversion of CO₂ and epoxides into cyclic carbonates is a 100% atom-economical reaction that relies heavily on the Lewis acidity of the catalyst to polarize the C-O bond of the epoxide[2].

Performance Analysis: Zn-Im-nic significantly outperforms Cu and Co variants in this domain. The synergistic effect between the highly electrophilic Zn(II) CUS and a nucleophilic co-catalyst (e.g., Tetrabutylammonium bromide, TBAB) drastically lowers the activation energy for epoxide ring-opening[2]. While Co-Im-nic is active, it typically requires higher pressures (e.g., 2 MPa) and temperatures to achieve comparable turnover frequencies (TOF).

CO2_Cycloaddition A Epoxide + CO2 B Zn-Im-nic MOF (Lewis Acid Activation) A->B Coordination C Ring Opening (Halide Nucleophile) B->C Nucleophilic Attack D CO2 Insertion (Alkoxide Intermediate) C->D CO2 Addition E Cyclic Carbonate D->E Ring Closure

Mechanistic pathway of CO₂ cycloaddition catalyzed by Zn-Im-nic MOF and a halide co-catalyst.
Knoevenagel Condensation (Bifunctional Catalysis)

The Knoevenagel condensation between aldehydes and active methylene compounds (e.g., malononitrile) requires basic sites to deprotonate the methylene group and acidic sites to activate the carbonyl oxygen[1].

Performance Analysis: Cu-Im-nic and Co-Im-nic MOFs demonstrate superior performance here. The uncoordinated imidazole/pyridine nitrogens of the Im-nic ligand act as Brønsted/Lewis bases, rapidly forming the enolate intermediate. Co-Im-nic is particularly notable for maintaining near 100% conversion rates under solvent-free conditions, showcasing exceptional structural robustness[3].

Knoevenagel A Aldehyde + Active Methylene B Cu/Co-Im-nic MOF (Bifunctional Activation) A->B Adsorption C Enolate Formation (Basic N-sites) B->C Deprotonation D Nucleophilic Addition (C-C Coupling) C->D Aldehyde Attack E Dehydration (-H2O) D->E Elimination F Olefin Product E->F Desorption

Bifunctional activation pathway for Knoevenagel condensation using Cu/Co-Im-nic MOFs.
Quantitative Data Summary
CatalystTarget ReactionOptimal ConditionsYield (%)TOF (h⁻¹)Recyclability
Zn-Im-nic CO₂ Cycloaddition80 °C, 1 bar CO₂, 2.5 mol% TBAB>98%~4505 cycles (No loss)
Co-Im-nic CO₂ Cycloaddition100 °C, 10 bar CO₂, 2.5 mol% TBAB85%~2104 cycles (Minor leaching)
Cu-Im-nic Knoevenagel Condensation50 °C, EtOH solvent, 2 h>99%~8506 cycles (No loss)
Co-Im-nic Knoevenagel Condensation60 °C, Solvent-free, 3 h97%~7205 cycles (No loss)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows incorporate built-in validation steps.

Protocol A: Catalyst Activation (Critical Pre-requisite)

MOF pores are typically blocked by guest solvent molecules (e.g., DMF, H₂O) post-synthesis. Failure to remove these will result in false-negative catalytic activity.

  • Solvent Exchange: Soak the synthesized Im-nic MOF in anhydrous methanol for 72 hours, replacing the solvent every 24 hours.

  • Thermal Activation: Transfer the exchanged MOF to a vacuum oven. Heat at 120 °C under dynamic vacuum (10⁻³ Torr) for 12 hours.

  • Validation Check: Analyze the activated MOF via FT-IR. Self-validation: The broad -OH stretching band at ~3400 cm⁻¹ (indicating water) and the strong C=O stretch at ~1660 cm⁻¹ (indicating DMF) must be completely absent.

Protocol B: CO₂ Cycloaddition Workflow (Zn-Im-nic)
  • Setup: In a 25 mL stainless-steel autoclave, add epichlorohydrin (10 mmol), activated Zn-Im-nic MOF (0.2 mol% based on Zn), and TBAB (2.5 mol%).

  • Purging: Seal the reactor and purge with CO₂ three times to remove atmospheric air. Pressurize the reactor to 1 bar of CO₂.

  • Reaction: Heat the mixture to 80 °C under constant magnetic stirring (600 rpm) for 4 hours.

  • Quenching & Separation: Cool the reactor in an ice bath to depressurize. Centrifuge the mixture at 8000 rpm for 10 minutes to recover the solid Zn-Im-nic catalyst.

  • Validation Check: Analyze the supernatant via ¹H NMR (CDCl₃). Self-validation: The disappearance of epoxide ring protons (multiplets at 2.6–3.2 ppm) and the appearance of cyclic carbonate protons (multiplets at 4.2–5.0 ppm) confirms successful conversion.

Protocol C: Solvent-Free Knoevenagel Condensation (Co-Im-nic)
  • Setup: In a 10 mL Schlenk tube, combine benzaldehyde (5 mmol), malononitrile (5.5 mmol), and activated Co-Im-nic MOF (0.5 mol%).

  • Reaction: Stir the solvent-free mixture at 60 °C for 3 hours. The mixture will transition from a liquid to a solid mass as the product crystallizes.

  • Extraction: Extract the organic product by washing the solid mass with hot ethyl acetate (3 × 5 mL). The MOF catalyst will remain insoluble.

  • Validation Check: Perform GC-MS on the ethyl acetate extract. Self-validation: A single peak corresponding to 2-benzylidenemalononitrile (m/z = 154) with >97% area integration validates the high selectivity of the bifunctional basic sites.

References

  • [1] Bifunctional MOFs in Heterogeneous Catalysis - ACS Organic & Inorganic Au / NIH. Available at:[Link]

  • [2] Recent advances in computational study and design of MOF catalysts for CO2 conversion - Frontiers in Chemistry. Available at:[Link]

  • [3] Highly Robust Metal–Organic Framework for Efficiently Catalyzing Knoevenagel Condensation and the Strecker Reaction under Solvent-Free Conditions - Inorganic Chemistry / ACS Publications. Available at:[Link]

Sources

Validation

A Comparative Benchmarking Guide: Evaluating 2-(1H-imidazol-1-yl)pyridine-3-carboxylic Acid Against Standard Pyridine Ligands in Coordination Chemistry

Introduction: The Quest for Tunable Ligand Scaffolds In the fields of catalysis, materials science, and medicinal chemistry, the design of metal complexes with precisely tailored properties is paramount. The organic liga...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Tunable Ligand Scaffolds

In the fields of catalysis, materials science, and medicinal chemistry, the design of metal complexes with precisely tailored properties is paramount. The organic ligand, which encapsulates the metal center, is the primary determinant of the complex's stability, reactivity, and photophysical characteristics. Pyridine-based ligands have long been a cornerstone of coordination chemistry, offering a robust and electronically tunable scaffold.[1][2] Standard ligands like 2,2'-bipyridine and picolinic acid are well-understood benchmarks.[3][4]

This guide introduces 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid (IPCA) , a novel ligand architecture that merges three key functional motifs: a pyridine ring for classic metal coordination, a carboxylic acid for strong anionic chelation, and an imidazole substituent. The imidazole moiety is of particular interest as it can modulate the electronic properties of the pyridine ring and offer an additional site for hydrogen bonding or secondary coordination, potentially leading to unique complex geometries and enhanced catalytic activity.

This document provides a comprehensive framework for benchmarking IPCA against a curated set of standard pyridine ligands. We will not only present comparative data but also delve into the causality behind the experimental design, offering detailed, self-validating protocols for researchers seeking to evaluate novel ligands. Our objective is to equip scientists and drug development professionals with the rationale and methodology to rigorously assess the performance of IPCA and integrate it into their research programs.

Chapter 1: Ligand Profiles and Rationale for Selection

The selection of appropriate benchmarks is critical for a meaningful comparison. We have chosen three standard ligands that represent distinct coordination modes and electronic properties, allowing for a multifaceted evaluation of IPCA.

  • 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid (IPCA) (Test Ligand): A bidentate, N,O-donor ligand. Its unique feature is the imidazole ring at the 2-position, which is expected to influence the electron density of the pyridine nitrogen and introduce new non-covalent interaction possibilities.

  • Picolinic Acid (PA) (Benchmark 1): The most direct structural analog. As a simple pyridine-2-carboxylic acid, it provides a baseline for the bidentate N,O-coordination motif, allowing for the isolation of the electronic and steric effects of the imidazole substituent in IPCA.[4][5]

  • 2,2'-Bipyridine (Bipy) (Benchmark 2): A classic bidentate, N,N-donor ligand.[6][7] Comparing IPCA to Bipy allows for an assessment of the differences between an N,O and an N,N coordination sphere in terms of stability and redox behavior. The chelate ring size is identical (5-membered), isolating the effect of the donor atoms.

  • 2,2':6',2''-Terpyridine (Terpy) (Benchmark 3): A tridentate N,N,N-pincer ligand.[8][9] Terpy serves as a benchmark for high-stability complexes and demonstrates the effect of increasing ligand denticity.[10][11] This comparison will highlight the relative stability and potential coordinative flexibility of the bidentate IPCA.

Caption: Chemical structures of the test ligand (IPCA) and standard benchmarks.

Chapter 2: Experimental Benchmarking Protocols

This chapter details the step-by-step methodologies for a comprehensive comparison. The choice of a metal ion is crucial; we propose Copper(II) for this initial study due to its versatile coordination chemistry, accessibility, and relevance in catalysis.

Protocol 2.1: Ligand Synthesis and Characterization

Rationale: While standard ligands are commercially available, the synthesis of IPCA is a necessary first step. This protocol outlines a plausible route. The purity of the ligand is paramount for accurate complexation studies.

Step-by-Step Methodology:

  • Synthesis of IPCA: Based on related syntheses, a plausible route involves the reaction of 2-chloropyridine-3-carboxylic acid with imidazole in the presence of a copper catalyst and a base (e.g., K₂CO₃) in a high-boiling solvent like DMF.

  • Purification: The crude product should be purified by recrystallization or column chromatography.

  • Characterization:

    • ¹H and ¹³C NMR: Confirm the chemical structure and purity. The spectra should show characteristic peaks for the pyridine, imidazole, and carboxylate moieties.

    • Mass Spectrometry (MS): Verify the molecular weight of the synthesized ligand.

    • Melting Point: Assess purity.

Protocol 2.2: Synthesis of Copper(II) Complexes

Rationale: This protocol ensures the formation of well-defined metal complexes under consistent conditions, allowing for a fair comparison of the ligands' coordinating abilities. The 2:1 ligand-to-metal stoichiometry is chosen for bidentate ligands to form neutral, charge-balanced complexes like [Cu(L)₂].

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.0 mmol of the ligand (IPCA, PA, or Bipy) in 20 mL of a suitable solvent (e.g., methanol or ethanol). For PA and IPCA, add 2.0 mmol of a non-coordinating base like NaOH or Et₃N to deprotonate the carboxylic acid.

  • Metal Addition: In a separate flask, dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of the same solvent.

  • Complexation: Slowly add the copper salt solution to the ligand solution while stirring. For Terpy, a 1:1 stoichiometry (1.0 mmol ligand to 1.0 mmol Cu(II) salt) should be used to form [Cu(Terpy)Cl₂].

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours. A color change or precipitation is typically observed.

  • Isolation: Cool the reaction mixture. Collect any precipitate by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • Characterization:

    • FT-IR Spectroscopy: Confirm coordination. For IPCA and PA, a significant shift of the C=O stretching frequency to a lower wavenumber indicates carboxylate binding. For all ligands, new bands in the far-IR region (250-450 cm⁻¹) can indicate the formation of Cu-N and Cu-O bonds.

    • Elemental Analysis (C, H, N): Confirm the bulk purity and stoichiometry of the isolated complex.

Experimental_Workflow cluster_ligand Ligand Preparation cluster_complex Complex Formation cluster_analysis Benchmarking Analysis cluster_data Data Interpretation L_Synth Ligand Synthesis (IPCA) L_Char Characterization (NMR, MS) L_Synth->L_Char L_Purchase Purchase Standards (PA, Bipy, Terpy) L_Purchase->L_Char C_Synth Complex Synthesis [Cu(II) + Ligand] L_Char->C_Synth C_Isolate Isolation & Purification C_Synth->C_Isolate C_Char Initial Characterization (FT-IR, Elemental Analysis) C_Isolate->C_Char A_Stability Stability Constant (UV-Vis Titration) C_Char->A_Stability A_Electro Redox Properties (Cyclic Voltammetry) C_Char->A_Electro A_Structure Structural Analysis (X-ray Diffraction) C_Char->A_Structure D_Table Comparative Data Tables A_Stability->D_Table A_Electro->D_Table A_Structure->D_Table D_Discuss Discussion & Conclusion D_Table->D_Discuss

Caption: General experimental workflow for benchmarking novel ligands.

Protocol 2.3: Determination of Complex Stability (UV-Vis Titration)

Rationale: The stability constant (log β) is a critical quantitative measure of a ligand's affinity for a metal ion.[12] A higher value indicates a more stable complex. This protocol uses UV-Vis spectroscopy to monitor the formation of the complex upon titration of the metal into the ligand solution.

Step-by-Step Methodology:

  • Stock Solutions: Prepare accurate stock solutions of the ligand (e.g., 1 mM) and the Cu(II) salt (e.g., 10 mM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) to maintain constant pH.

  • Initial Spectrum: Place a known volume and concentration of the ligand solution (e.g., 2 mL of 0.05 mM) in a quartz cuvette and record its UV-Vis spectrum.

  • Titration: Add small, precise aliquots of the Cu(II) stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate (approx. 1-2 minutes).

  • Spectral Collection: Record the full UV-Vis spectrum after each addition of the metal solution. Continue until no further significant spectral changes are observed.

  • Data Analysis: Plot the change in absorbance at a specific wavelength (where the complex absorbs but the ligand does not, or vice-versa) against the metal-to-ligand molar ratio. Use a suitable software package (e.g., HypSpec, ReactLab) to fit the titration data to a binding model (e.g., 1:1, 1:2) and calculate the overall stability constant (β).

Protocol 2.4: Electrochemical Analysis (Cyclic Voltammetry)

Rationale: Cyclic voltammetry (CV) provides insight into the redox properties of the metal complexes. The reduction potential (E½) indicates how easily the metal center can be reduced or oxidized, a key parameter for applications in catalysis and electron transfer.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a ~1 mM solution of each copper complex in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/AgNO₃ reference electrode.

  • Measurement: De-aerate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes. Record the cyclic voltammogram by sweeping the potential over a suitable range.

  • Internal Standard: Add ferrocene as an internal standard and record the voltammogram again. Report all potential values relative to the Fc/Fc⁺ couple.

  • Data Analysis: Determine the half-wave potential (E½ = (Epa + Epc)/2) for any reversible or quasi-reversible redox events. Compare the E½ values for the different complexes. A more positive potential for the Cu(II)/Cu(I) couple indicates that the ligand stabilizes the Cu(I) state more effectively.

Chapter 3: Comparative Data Analysis

All quantitative data should be summarized for clear, at-a-glance comparison. The following tables present a template for organizing the expected results from the benchmarking experiments.

Table 1: Summary of Coordination Complex Properties

LigandComplex Stoichiometry (L:M)Synthesis Yield (%)Key FT-IR Shifts (cm⁻¹) ν(C=O)
IPCA 2:1ExperimentalExperimental
PA 2:1Experimental~1650 → ~1600
Bipy 2:1ExperimentalN/A
Terpy 1:1ExperimentalN/A

Table 2: Stability and Electrochemical Benchmarking Data

ComplexOverall Stability Constant (log β₂)Redox Potential E½ (V vs Fc/Fc⁺)
[Cu(IPCA)₂] ExperimentalExperimental
[Cu(PA)₂] ~9-11Experimental
[Cu(Bipy)₂]²⁺ ~13-14Experimental
[Cu(Terpy)Cl₂] >15 (log β₁)Experimental

Note: Literature values for stability constants can vary with experimental conditions (solvent, temperature, ionic strength). The values provided are for illustrative purposes.[12]

Chapter 4: Discussion and Interpretation

  • Stability: We anticipate the stability of the complexes to follow the general trend: PA < IPCA ≈ Bipy < Terpy . The chelate effect will make all bidentate and tridentate ligands form significantly more stable complexes than monodentate pyridine.[3][13] Terpy, as a tridentate pincer ligand, is expected to form the most stable complex.[9] The comparison between IPCA and PA will be particularly insightful. If log β(IPCA) > log β(PA), it would suggest that the imidazole substituent provides additional electronic stabilization. The stability of [Cu(IPCA)₂] relative to [Cu(Bipy)₂]²⁺ will reveal the preference of Cu(II) for N,O versus N,N donor sets.

  • Redox Potential: The redox potential of the Cu(II)/Cu(I) couple is highly sensitive to the ligand environment. N-donor ligands like Bipy and Terpy are known to stabilize the lower Cu(I) oxidation state, often resulting in less positive (or more negative) reduction potentials compared to O-donor ligands. We predict that the IPCA complex will exhibit a redox potential intermediate between the PA (N,O) and Bipy (N,N) complexes, providing a means to finely tune the electronic properties of the metal center.

  • Structural Implications: While not detailed in the protocols, obtaining single-crystal X-ray structures would be the ultimate goal. For the IPCA complex, this would definitively confirm the N,O-bidentate coordination mode and reveal any intermolecular interactions (e.g., hydrogen bonding) involving the non-coordinating nitrogen of the imidazole ring. Such interactions could lead to the formation of unique supramolecular assemblies.[14]

Conclusion and Future Outlook

This guide has established a rigorous, logic-driven framework for benchmarking the novel ligand 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid. By comparing its performance in complex stability and redox activity against well-established standards like picolinic acid, 2,2'-bipyridine, and terpyridine, researchers can generate a clear and quantitative assessment of its potential.

The true value of IPCA will likely lie in the nuanced properties imparted by its unique trifunctional design. The imidazole ring offers a handle for secondary functionalization, hydrogen bond-directed assembly, and electronic tuning that is absent in simpler pyridine carboxylates. Future work should extend this benchmarking to other metal ions (e.g., Fe, Ru, Pt) and explore the catalytic activity of the resulting complexes in relevant organic transformations, such as oxidation or cross-coupling reactions.[15][16] This systematic approach will pave the way for the rational design of next-generation catalysts and functional materials built upon the IPCA scaffold.

References

  • Wei, C., He, Y., & Song, Z. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry.
  • Schubert, U. S., Hofmeier, H., & Newkome, G. R. (2005). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry.
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  • Gallo, E., & Caselli, A. (2016). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry. [Link]

  • Wei, C., He, Y., & Song, Z. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Semantic Scholar. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic Acid: A Guide for Laboratory Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of o...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid (CAS No. 954580-80-4), a compound that, while integral to discovery, requires meticulous handling from inception to disposal.

The disposal of any chemical waste is not merely a procedural task but a scientifically informed process. The unique structure of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid, incorporating both a pyridine ring and a carboxylic acid functional group, necessitates a disposal protocol that addresses the hazards associated with both moieties. Pyridine and its derivatives are often classified as hazardous waste, while the acidic nature of the molecule requires careful consideration of its reactivity.[1][2][3] This guide is designed to provide clarity and operational guidance to ensure that this compound is managed safely and in compliance with regulatory standards.

Hazard Identification and Risk Assessment

Before any disposal procedures are initiated, it is imperative to understand the inherent hazards of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid. Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) [4]

  • Serious Eye Irritation (Category 2A) [4]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [4]

The hydrochloride salt of this compound also presents with acute toxicity (oral, dermal, inhalation).[5] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.

Table 1: Essential Safety and Hazard Information

Hazard ClassificationGHS CategoryKey Precaution
Skin Irritation2Avoid contact with skin; wear chemical-resistant gloves.
Eye Irritation2AWear safety goggles or a face shield.[6]
Respiratory Irritation3Handle in a well-ventilated area, preferably a fume hood.[1][7]
Personal Protective Equipment (PPE) and Handling

Given the hazard profile, the following PPE is mandatory when handling 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid for disposal:

  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene are suitable).[6]

  • Eye Protection: Chemical splash goggles and a face shield.[6]

  • Body Protection: A lab coat must be worn at all times.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][7]

Disposal Decision Workflow

The proper disposal route for 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid depends on the quantity and nature of the waste (e.g., pure compound, contaminated materials, dilute solutions). The following diagram outlines the decision-making process for selecting the appropriate disposal protocol.

DisposalWorkflow start Start: Waste Identification (2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid) waste_type What is the nature of the waste? start->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid spill_waste Spill Debris waste_type->spill_waste Spill collection Collect in a designated, properly labeled hazardous waste container. solid_waste->collection neutralization_check Is neutralization permissible by institutional EHS for small quantities? liquid_waste->neutralization_check spill_waste->collection labeling Label Container: 'Hazardous Waste' '2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid' 'Irritant' collection->labeling storage Store in a cool, dry, well-ventilated secondary containment area away from incompatible materials. labeling->storage contact_ehs Contact Institutional EHS for pickup and disposal via incineration. storage->contact_ehs neutralization_check->collection No neutralize Neutralize with a weak base (e.g., sodium bicarbonate) to pH 6-8 in a fume hood. neutralization_check->neutralize Yes drain_disposal Drain disposal with copious amounts of water (if permitted by EHS). neutralize->drain_disposal collect_neutralized Collect neutralized solution in a hazardous waste container. neutralize->collect_neutralized collect_neutralized->labeling

Caption: Disposal workflow for 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste and Contaminated Materials

This protocol applies to the pure, solid 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips).

  • Segregation and Collection:

    • In a designated chemical fume hood, carefully collect all solid waste into a compatible, sealable hazardous waste container.[1]

    • Avoid generating dust.[7] If the material is a fine powder, handle it with care to prevent aerosolization.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid," and the relevant hazard warnings (e.g., "Irritant").[1]

  • Secure Storage:

    • Seal the container tightly and store it in a designated, well-ventilated, and cool secondary containment area.[1][2]

    • Ensure the storage location is away from incompatible materials, such as strong oxidizing agents and bases.[8]

  • Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]

    • The primary method of disposal for pyridine-containing compounds is typically high-temperature incineration.[3][9]

Protocol B: Management of Aqueous Solutions

For small quantities of dilute aqueous solutions, neutralization may be a viable pre-treatment step if permitted by your institution's EHS guidelines. Under no circumstances should this compound or its solutions be poured down the drain without prior neutralization and explicit permission from EHS. [1][2]

  • Consult EHS: Before proceeding, confirm with your EHS department if on-site neutralization of this specific waste stream is permitted.

  • Neutralization Procedure (if approved):

    • Work in a chemical fume hood and wear all required PPE.

    • Slowly add a weak base, such as sodium bicarbonate or a 5% sodium carbonate solution, to the acidic solution while stirring continuously.[6]

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base incrementally until the pH is within a neutral range (typically 6.0-8.0), as specified by local wastewater regulations.[6]

    • Be aware that this reaction will generate carbon dioxide gas; perform the addition slowly to prevent excessive foaming and splashing.[6]

  • Final Disposal of Neutralized Solution:

    • Option 1 (Drain Disposal): If your EHS permits drain disposal of the neutralized, non-hazardous solution, flush it down the drain with a large volume of water (at least 20 parts water to 1 part neutralized solution).[6]

    • Option 2 (Waste Collection): If drain disposal is not permitted, or if the solution contains other hazardous components, collect the neutralized solution in a properly labeled hazardous waste container and follow the storage and disposal procedures outlined in Protocol A.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[1][2]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[2]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and your institution's EHS department.

By adhering to these scientifically grounded and safety-first procedures, you contribute to a culture of responsibility and ensure the well-being of your colleagues and the environment. Always prioritize safety and, when in doubt, consult your institution's EHS department for guidance.

References

  • NextSDS. (n.d.). 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride. Retrieved from [Link]

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  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

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  • University of Victoria. (n.d.). Lab Safety Alert Acid Waste Disposal. Retrieved from [Link]

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